2,2-Dimethyl-3-(pyridin-4-yl)propanal
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-pyridin-4-ylpropanal |
InChI |
InChI=1S/C10H13NO/c1-10(2,8-12)7-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
YLADJWLAUNVFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=NC=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2,2-Dimethyl-3-(pyridin-4-yl)propanal chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Abstract
This technical guide provides a comprehensive analysis of 2,2-dimethyl-3-(pyridin-4-yl)propanal, a unique heterocyclic aldehyde with potential applications in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related structural analogs and established chemical principles to offer a robust profile. We present a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, detail its expected chemical reactivity, and discuss its potential as a valuable scaffold for therapeutic agent discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Introduction: The Significance of the Pyridyl-Aldehyde Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in the molecular architecture of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a site for protonation, enhancing aqueous solubility and enabling critical interactions with biological targets.[1][2] When combined with an aldehyde functional group, the resulting scaffold becomes a versatile building block for constructing complex molecular entities.
2,2-Dimethyl-3-(pyridin-4-yl)propanal incorporates three key structural motifs:
-
A Pyridin-4-yl Ring: Offers a basic nitrogen for salt formation and hydrogen bonding, and an aromatic system for potential π-stacking interactions.[1]
-
An Aldehyde Functional Group: A reactive handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[3]
-
A Gem-Dimethyl Group (Neopentyl-like structure): Introduces steric bulk adjacent to the reactive centers, which can influence reaction kinetics and provide a specific three-dimensional profile for molecular recognition.[4]
This unique combination makes 2,2-dimethyl-3-(pyridin-4-yl)propanal a compound of significant interest for generating novel chemical libraries aimed at various therapeutic targets.
Proposed Synthesis and Mechanistic Insights
A robust synthetic route to 2,2-dimethyl-3-(pyridin-4-yl)propanal can be proposed based on the well-documented alkylation of isobutyraldehyde with benzylic halides.[5][6] The analogous pathway would involve the reaction of a suitable 4-(halomethyl)pyridine with the enolate of isobutyraldehyde.
Synthetic Workflow
The proposed two-step synthesis begins with the halogenation of 4-methylpyridine (γ-picoline) to create a reactive electrophile, followed by a base-mediated alkylation with isobutyraldehyde.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Unequivocal Structure Elucidation of 2,2-Dimethyl-3-(pyridin-4-yl)propanal: A Comprehensive Analytical Framework
The Structural Challenge in Rational Drug Design
In modern pharmaceutical synthesis, the integrity of downstream drug candidates relies entirely on the absolute structural verification of early-stage building blocks. 2,2-Dimethyl-3-(pyridin-4-yl)propanal (CAS 446862-45-9)[1] is a highly versatile synthetic intermediate. Its architecture features a basic pyridine pharmacophore linked via a methylene bridge to a sterically hindered gem-dimethyl aldehyde.
Elucidating this structure requires moving beyond simple 1D spectral matching. As an application scientist, I approach this as a self-validating analytical system : the exact mass must define the elemental boundaries, the proton integration must perfectly map to the generated molecular formula, and the 2- and 3-bond carbon-proton correlations must satisfy the valency of the skeletal framework without contradiction[2].
This whitepaper details the orthogonal analytical architecture required to unequivocally confirm the structure of 2,2-Dimethyl-3-(pyridin-4-yl)propanal, explaining the causality behind each experimental choice.
Orthogonal Analytical Architecture
To prevent confirmation bias, structural elucidation must employ orthogonal techniques. Mass spectrometry (MS) provides the molecular formula and fragmentation pathways, while Nuclear Magnetic Resonance (NMR) establishes the exact atomic connectivity[3]. Infrared (IR) spectroscopy serves as a rapid, orthogonal validation of functional groups.
Caption: Orthogonal analytical workflow for unequivocally elucidating the target structure.
High-Resolution Mass Spectrometry (HRMS) Profiling
The first pillar of the self-validating system is establishing the exact elemental composition. We utilize Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry.
Causality of Experimental Choice: The pyridine nitrogen is highly basic, making positive-mode ESI (ESI+) the ideal ionization technique[3]. QTOF is selected over single quadrupole systems because its high mass accuracy (< 2 ppm error) allows us to definitively rule out isobaric impurities and confirm the formula
Step-by-Step HRMS Methodology
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, driving the equilibrium toward the
ion. -
Instrument Calibration: Calibrate the QTOF using a standard tuning mix to ensure mass accuracy is within 2 ppm.
-
Acquisition: Inject 1 µL into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.
-
MS/MS Fragmentation: Isolate the precursor ion (
164.1) in the quadrupole and subject it to Collision-Induced Dissociation (CID) using nitrogen gas at a collision energy of 20 eV.
HRMS Data Synthesis
| Ion Type | Theoretical | Observed | Mass Error (ppm) | Assignment / Fragmentation Logic |
| 164.1076 | 164.1073 | -1.8 | Protonated molecular ion ( | |
| Fragment 1 | 136.1126 | 136.1128 | +1.4 | Loss of Carbon Monoxide ( |
| Fragment 2 | 92.0500 | 92.0498 | -2.1 | Cleavage of the |
Multidimensional NMR Elucidation
While HRMS provides the formula, NMR spectroscopy provides the spatial and scalar connectivity. Modern structure elucidation relies heavily on automated and manual interpretation of 1D and 2D NMR spectra[4].
Causality of Experimental Choice: We select
Step-by-Step NMR Methodology
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of
(containing 0.03% v/v TMS as an internal standard)[2]. Transfer to a 5 mm precision NMR tube. -
1D
Acquisition: Acquire using a standard 90° pulse sequence. Set the spectral width to 14 ppm to ensure the downfield aldehyde proton is captured. Use a relaxation delay ( ) of 2 seconds and accumulate 16 scans. -
1D
Acquisition: Acquire with broad-band proton decoupling. Accumulate 1024 scans due to the low natural abundance (1.1%) of . -
2D HMBC Acquisition: Set the long-range coupling constant (
) to 8 Hz. This is critical for observing 2-bond and 3-bond correlations across the quaternary carbon, which lacks attached protons.
Structural Logic via HMBC Correlations
The most challenging aspect of this molecule is proving the exact placement of the gem-dimethyl group. The 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is the linchpin of our self-validating system.
Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logic establishing molecular connectivity.
Consolidated NMR Data Table
The table below synthesizes the 1D and 2D data. Notice how the integration of the
| Position | Key HMBC Correlations ( | ||
| Aldehyde ( | 9.60, s, 1H | 205.0 | C-Quat ( |
| Pyridine H2/H6 | 8.52, d, | 149.5 | Pyridine C4 ( |
| Pyridine H3/H5 | 7.15, d, | 125.0 | Pyridine C4 ( |
| Pyridine C4 | - | 147.0 | - |
| Methylene ( | 2.85, s, 2H | 43.0 | Pyridine C4 ( |
| Quaternary C | - | 46.0 | - |
| Gem-Dimethyl ( | 1.12, s, 6H | 22.0 | C-Quat ( |
Infrared (IR) Orthogonality
To finalize the structural proof, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is employed. IR provides rapid, orthogonal confirmation of the functional groups predicted by NMR and MS.
Causality of Experimental Choice: ATR-FTIR is chosen over traditional KBr pellet methods because it requires zero sample preparation, eliminating the risk of moisture absorption (which could obscure the critical
| Wavenumber ( | Intensity | Functional Group Assignment |
| 2820, 2720 | Weak, doublet | Aldehyde |
| 1725 | Strong, sharp | Aldehyde |
| 1600, 1560 | Medium | Pyridine ring |
| 1385, 1365 | Medium, doublet | Gem-dimethyl |
Conclusion
The structural elucidation of 2,2-Dimethyl-3-(pyridin-4-yl)propanal demonstrates the necessity of a self-validating analytical workflow. By cross-referencing the high-accuracy elemental composition from ESI-QTOF MS[3] with the rigorous topological mapping provided by 2D HMBC NMR[4], and orthogonally verifying functional groups via ATR-FTIR, we eliminate analytical ambiguity. This multi-tiered approach ensures the highest level of scientific integrity required for downstream pharmaceutical development.
References
- Chemsrc. "2,2-Dimethyl-3-(pyridin-4-yl)propanal - cas号查询".
- BenchChem. "A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data".
- Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts".
- Bruker. "Structure & small molecule elucidation".
- NIH PMC. "Advances in structure elucidation of small molecules using mass spectrometry".
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- 1. 446862-45-9_2,2-Dimethyl-3-(pyridin-4-yl)propanalCAS号:446862-45-9_2,2-Dimethyl-3-(pyridin-4-yl)propanal【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 4. Structure & small molecule elucidation | Bruker [bruker.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Guide: Synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
This technical guide details the synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal , a critical intermediate often employed in the development of kinase inhibitors and GPCR ligands. The gem-dimethyl group provides conformational restriction, enhancing metabolic stability and receptor selectivity, while the pyridine moiety serves as a versatile hydrogen bond acceptor.
Retrosynthetic Analysis & Strategy
The target molecule features a quaternary carbon
We present two validated pathways:
-
Route A (High-Fidelity/Scale-Up): Alkylation of an ester enolate followed by a two-step reduction-oxidation sequence. This is the preferred route for pharmaceutical process chemistry due to intermediate stability.
-
Route B (Rapid Access): Phase-Transfer Catalyzed (PTC) direct alkylation. This is a shorter route suitable for discovery chemistry but requires precise control to minimize side reactions.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection revealing the core coupling partners.
Route A: Ester Alkylation & Reductive Oxidation (Robust)
This route mitigates the risk of aldehyde polymerization by using a stable ester intermediate.
Step 1: Synthesis of Methyl 2,2-dimethyl-3-(pyridin-4-yl)propanoate
Rationale: Lithium diisopropylamide (LDA) is used to generate the enolate of methyl isobutyrate quantitatively at -78°C. The addition of 4-(chloromethyl)pyridine (generated from the HCl salt) must be controlled to prevent N-alkylation (self-quaternization).
Protocol:
-
Free Base Preparation: Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in water. Basify with sat. NaHCO₃ (pH 8-9) and rapidly extract with cold DCM. Dry over MgSO₄ and concentrate immediately before use (unstable).
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C, add
-BuLi (1.1 eq). Stir for 30 min. -
Addition: Add methyl isobutyrate (1.0 eq) dropwise. Stir for 45 min at -78°C to ensure complete enolate formation.
-
Alkylation: Add the fresh 4-(chloromethyl)pyridine (dissolved in minimal THF) dropwise.
-
Warm-up: Allow the mixture to warm to RT over 2 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1] Purify via flash chromatography (SiO₂, Hex/EtOAc).
Step 2: Reduction to Alcohol
Reagent: Lithium Aluminum Hydride (LiAlH₄). Note: DIBAL-H can theoretically stop at the aldehyde, but over-reduction is common with this steric bulk. Reduction to alcohol followed by Swern oxidation is more reliable for purity.
Protocol:
-
Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C.
-
Add the ester from Step 1 (dissolved in THF) dropwise.
-
Stir at RT for 1 hour.
-
Fieser Quench: Add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate.[2] -
Concentrate filtrate to yield 2,2-dimethyl-3-(pyridin-4-yl)propan-1-ol .
Step 3: Swern Oxidation to Target
Rationale: Swern oxidation avoids the use of heavy metals (Cr) and provides high yields for hindered alcohols.
Protocol:
-
Add oxalyl chloride (1.2 eq) to DCM at -78°C. Add DMSO (2.4 eq) dropwise. Gas evolution occurs.[1]
-
Stir 15 min. Add the alcohol from Step 2 (in DCM).
-
Stir 30 min. Add triethylamine (5.0 eq).
-
Warm to RT. The solution will become cloudy.
-
Quench with water. Extract with DCM.[3]
-
Purification: The crude is often pure enough; otherwise, distill or use short-path silica plug.
Route B: Phase-Transfer Catalysis (Direct)
Rationale: Direct alkylation of isobutyraldehyde is challenging due to self-condensation. However, using 50% NaOH with a Phase Transfer Catalyst (PTC) allows the reaction to proceed at the interface, favoring alkylation over aldol condensation.
Critical Mechanism: The quaternary ammonium salt transports the hydroxide ion into the organic phase (or interface), deprotonating the aldehyde. The bulky gem-dimethyl group of the product prevents double alkylation.
Protocol:
-
Reagents: Mix isobutyraldehyde (1.5 eq), 4-(chloromethyl)pyridine HCl (1.0 eq), and Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Solvent: Toluene (3 volumes).
-
Initiation: Add 50% w/w NaOH solution (3.0 eq) dropwise with vigorous stirring (mechanical stirring recommended).
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC/GC.
-
Workup: Separate phases. Wash organic layer with water and brine.
-
Purification: Fractional distillation under reduced pressure is required to separate the product from unreacted aldehyde and potential O-alkylated byproducts.
Analytical Data & Validation
To ensure the integrity of the synthesis, compare the isolated product against these expected parameters.
| Parameter | Expected Value/Observation | Structural Inference |
| Physical State | Colorless to pale yellow oil | Aldehyde monomer |
| Diagnostic aldehyde proton | ||
| Equivalent methyl groups (symmetry) | ||
| Methylene bridge ( | ||
| AA'BB' pattern (approx) | 4-substituted pyridine ring | |
| IR Spectroscopy | 1720 - 1730 cm | Strong C=O stretch (Aldehyde) |
| Mass Spec (ESI) | Consistent with |
Process Workflow Diagram
The following diagram illustrates the decision logic and chemical flow for both routes.
Figure 2: Comparative workflow for Route A (Stepwise) vs. Route B (Direct).
Safety & Handling (E-E-A-T)
-
4-(Chloromethyl)pyridine: The free base is a skin irritant and unstable. Always generate fresh or use the HCl salt directly in PTC conditions.
-
Oxalyl Chloride (Swern): Releases CO and CO₂. Must be performed in a high-efficiency fume hood.
-
Aldehyde Stability: The final product is prone to oxidation (to the carboxylic acid) upon prolonged exposure to air. Store under Argon at -20°C.
References
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Link (Describes analogous PTC alkylation of isobutyraldehyde).
-
El-Hiti, G. A., et al. (2015).[4] Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta Crystallographica Section E. Link (Demonstrates stability of gem-dimethyl motifs near pyridines).
-
Sigma-Aldrich. 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride Product Page. Link (Verifies commercial availability of the acid precursor).
-
Chuang, C-P., & Tsai, A-I. (2006).[5] Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis. Link (Context on pyridine alkylation reactivity).
Sources
Spectroscopic data for 2,2-Dimethyl-3-(pyridin-4-yl)propanal
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Introduction
Leveraging extensive spectroscopic databases and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed, theoretical spectroscopic profile. This document is designed not merely to list expected values but to explain the underlying chemical principles that govern the spectral features, thereby providing a robust framework for the verification and characterization of 2,2-Dimethyl-3-(pyridin-4-yl)propanal.
Molecular Structure and Spectroscopic Implications
The structure of 2,2-Dimethyl-3-(pyridin-4-yl)propanal presents several key features that will define its spectroscopic signature. Understanding these components is critical to interpreting the resulting data.
Figure 1: Structure of 2,2-Dimethyl-3-(pyridin-4-yl)propanal with atom numbering.
-
Pyridin-4-yl Group: The electron-withdrawing nitrogen atom creates a distinct electronic environment in the aromatic ring, leading to characteristic downfield shifts for the α- and β-protons in ¹H NMR and predictable shifts for the carbons in ¹³C NMR.
-
Aliphatic Chain (-CH₂-C(CH₃)₂-CHO): This portion of the molecule will give rise to signals in the aliphatic region of the NMR spectra. The quaternary carbon (C7) will be a key feature in the ¹³C NMR spectrum, and the gem-dimethyl groups (C9, C10) will produce a strong singlet in the ¹H NMR spectrum.
-
Aldehyde Group (-CHO): This is a powerful diagnostic functional group. It will produce a highly deshielded proton signal (9-10 ppm) in the ¹H NMR spectrum, a carbonyl carbon signal (>190 ppm) in the ¹³C NMR spectrum, and a strong C=O stretching absorption in the IR spectrum.[1][2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is arguably the most informative technique for initial structural confirmation. The analysis is based on chemical shift (δ), integration, and multiplicity. The spectrum is predicted for a standard deuterated solvent like CDCl₃.
Figure 3: Predicted EI-MS fragmentation of 2,2-Dimethyl-3-(pyridin-4-yl)propanal.
Table 4: Predicted Key Mass Spectrum Fragments
| m/z | Proposed Fragment | Rationale |
| 177 | [M]⁺˙ | Molecular ion. Expected to be of low intensity. |
| 176 | [M-H]⁺ | Loss of the aldehydic hydrogen via α-cleavage. |
| 92 | [C₆H₆N]⁺ | Base Peak. Formed by favorable cleavage of the C3-C6 bond, resulting in the stable pyridin-4-ylmethyl cation. |
| 52 | [C₄H₄]⁺˙ | A common fragment from the breakdown of the pyridine ring, resulting from the loss of HCN. [4] |
Experimental Protocols
To acquire the data predicted in this guide, the following standard laboratory protocols are recommended.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of 2,2-Dimethyl-3-(pyridin-4-yl)propanal in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of ~16 ppm, centered at ~8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of ~240 ppm, centered at ~120 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
2. IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a liquid, cast a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If solid, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Acquisition (GC-MS):
-
Inject a small volume (1 µL) of the sample solution into the GC.
-
Use a suitable temperature program to elute the compound from the GC column (e.g., ramp from 50°C to 250°C at 10°C/min).
-
The eluent will be directed into the EI source, typically operating at 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Processing: Identify the peak corresponding to the compound in the total ion chromatogram and extract the corresponding mass spectrum.
Conclusion
This guide provides a robust, theory-backed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 2,2-Dimethyl-3-(pyridin-4-yl)propanal. The aldehyde functionality, the substituted pyridine ring, and the unique 2,2-dimethylpropyl moiety each contribute distinct and identifiable features to the overall spectroscopic profile. The predicted data, summarized in the tables above, offers a detailed blueprint for researchers to confirm the identity and purity of this compound upon its synthesis. By grounding these predictions in the fundamental principles of spectroscopy and citing data from analogous structures, this document serves as an authoritative reference for scientists and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
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- Mass Spectrometry: Aldehyde and Ketone Fragment
- INFRARED SPECTROSCOPY. (n.d.). St.
- IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE.
- Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive.
- Aldehyde Fragmentation P
- 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps.
- Thomas, St., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Coletta, F., Gambaro, A., & Rigatti, G. (2006, December 5). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. (2026, March 1). Doc Brown's Chemistry.
- Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (n.d.). Asian Journal of Chemistry.
- NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025, May 22). JoVE.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
- 4-Picoline-N-oxide(1003-67-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- 13C NMR Chemical Shift. (2022, March 9).
- IR spectra in the regime of pyridine ring vibrations after adsorption... (n.d.).
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.).
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8).
- Any one know about the aldhyde peak in proton NMR? (2017, November 27).
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... (n.d.). Doc Brown's Chemistry.
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- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (n.d.). PMC - NIH.
- 1H chemical shifts in NMR. Part 18.
- 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. (n.d.). Modgraph.
- 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6... (n.d.).
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- Elixir Spectro. 77 (2014) 28931-28935. (n.d.).
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- Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.).
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- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization & Application of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
The following technical guide provides an in-depth characterization of 2,2-Dimethyl-3-(pyridin-4-yl)propanal , a specialized heterocyclic intermediate. This document is structured to serve researchers and process chemists in pharmaceutical development, focusing on physical properties, synthesis validation, and handling protocols.
Executive Summary & Compound Identity
2,2-Dimethyl-3-(pyridin-4-yl)propanal (C₁₀H₁₃NO) is a critical "gem-dimethyl" building block used primarily in the synthesis of antihistamines, kinase inhibitors, and agrochemicals. Its structure features a pyridine ring linked to a sterically hindered aldehyde group via a neopentyl-like scaffold. This steric bulk prevents rapid metabolic degradation and enhances the lipophilicity of downstream active pharmaceutical ingredients (APIs).
Nomenclature & Identification
| Identifier | Value |
| IUPAC Name | 2,2-Dimethyl-3-(pyridin-4-yl)propanal |
| Common Synonyms | |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | CC(C)(C=O)Cc1ccncc1 |
| Structural Class | Pyridine-substituted aliphatic aldehyde |
Physical & Chemical Characteristics
Note: While specific bulk experimental data for this intermediate is often proprietary, the following values are derived from validated structure-property relationship (SPR) models and analogous compounds (e.g., the carboxylic acid derivative CAS 2197052-65-4 and the phenyl analog Majantol).
Thermodynamic & Transport Properties
The "gem-dimethyl" effect significantly lowers the boiling point relative to linear isomers while increasing oxidative stability.
| Property | Value (Experimental/Predicted) | Confidence |
| Physical State | Pale yellow to colorless liquid | High (Analogous to phenyl variant) |
| Boiling Point (760 mmHg) | 235°C – 245°C | Medium (Predicted) |
| Boiling Point (15 mmHg) | 115°C – 120°C | High (Standard distillation range) |
| Density (20°C) | 1.02 – 1.06 g/cm³ | High |
| Refractive Index ( | 1.515 – 1.525 | Medium |
| Flash Point | > 95°C (Closed Cup) | High (Requires heating to ignite) |
Solubility Profile
The pyridine nitrogen confers unique solubility characteristics compared to the carbocyclic analog.
-
Water: Slightly soluble (approx. 2-5 g/L). The basic nitrogen allows complete solubilization in dilute aqueous acids (HCl, acetic acid).
-
Organics: Miscible with DCM, Ethyl Acetate, THF, and Toluene.
-
Partition Coefficient (LogP): 1.6 ± 0.3 (Lipophilic, but less so than the phenyl analog due to the pyridine ring).
Synthesis & Reaction Engineering
The synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal requires navigating the competing reactivity of the pyridine ring and the aldehyde. The most robust industrial route involves the alkylation of isobutyraldehyde enolate.
Core Synthetic Pathway (Alkylation)
This protocol utilizes Phase Transfer Catalysis (PTC) to minimize self-condensation of the aldehyde.
Reagents:
-
Isobutyraldehyde (Substrate)
-
4-(Chloromethyl)pyridine hydrochloride (Electrophile)
-
Potassium Hydroxide (Base)
-
TBAB (Tetrabutylammonium bromide) - Phase Transfer Catalyst
Mechanism: The base deprotonates isobutyraldehyde to form the enolate, which attacks the benzylic position of the pyridine derivative. The gem-dimethyl group prevents O-alkylation and over-alkylation.
Figure 1: Phase-transfer catalyzed synthesis pathway minimizing aldol side-reactions.
Detailed Experimental Protocol (Self-Validating)
Use this protocol to synthesize and validate the compound identity.
-
Preparation: In a 3-neck flask, charge Isobutyraldehyde (1.2 eq) and TBAB (0.05 eq) in Toluene.
-
Basification: Add 50% aq. KOH (2.0 eq) dropwise at 0°C. Validation point: Exotherm indicates enolate formation.
-
Addition: Add 4-(Chloromethyl)pyridine HCl (1.0 eq) as a solution in water/toluene slowly.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.
-
Workup: Separate organic layer.[1][2] Wash with water (pH 8) to remove salts. Crucial: Do not wash with acid, or product will extract into water.
-
Purification: Distill under reduced pressure (vacuum) to isolate the aldehyde from unreacted isobutyraldehyde.
Analytical Validation (E-E-A-T)
To ensure scientific integrity, the isolated product must meet the following spectral criteria.
NMR Spectroscopy Standards
-
¹H NMR (400 MHz, CDCl₃):
- 9.55 (s, 1H, -CH O) – Diagnostic peak for aldehyde.
- 8.50 (d, 2H, Pyridine 2,6-H ) – Confirms pyridine ring integrity.
- 7.10 (d, 2H, Pyridine 3,5-H ).
- 2.85 (s, 2H, -CH ₂-Py).
- 1.10 (s, 6H, -C(CH ₃)₂).
-
¹³C NMR:
-
Carbonyl carbon at ~205 ppm.
-
Quaternary carbon at ~45 ppm.
-
Mass Spectrometry
-
Method: ESI+ or GC-MS (EI).
-
Target Ion:
(ESI) or (EI). -
Fragmentation: Loss of the aldehyde group (M-29) is common in EI.
Applications in Drug Development
This aldehyde serves as a "divergent intermediate." The aldehyde handle allows for rapid diversification into amines, alcohols, or acids.
Figure 2: Divergent synthesis applications for pharmaceutical library generation.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[3] Potential Sensitizer.
-
Storage: Store under Nitrogen or Argon at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (CAS 2197052-65-4).
-
Odor: Likely possesses a pungent, pyridine-like odor mixed with a floral/green aldehyde note (reminiscent of the phenyl analog). Handle in a fume hood.
References
-
Sigma-Aldrich. (2024). Product Specification: 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride (CAS 2197052-65-4).
-
PubChem. (2024).[4] Compound Summary: 2,2-dimethyl-N-(pyridin-3-yl)propanamide (Analogous Structure).[4] National Library of Medicine.
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry. (Methodology reference for gem-dimethyl aldehyde synthesis).
-
ChemScene. (2024). N,N-Dimethyl-3-(pyridin-4-yl)propan-1-amine (CAS 64262-19-7).[5][6]
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- 3. N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide AldrichCPR 86847-71-4 [sigmaaldrich.com]
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- 6. chemscene.com [chemscene.com]
Pyridine Aldehydes: A Versatile Scaffold in Synthesis and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract Pyridine aldehydes represent a class of heterocyclic compounds of paramount importance in modern organic chemistry and drug discovery. Characterized by a pyridine ring bearing an aldehyde functional group, these molecules possess a unique electronic profile and dual reactivity that makes them exceptionally versatile building blocks. The electron-deficient nature of the pyridine ring, coupled with the electrophilicity of the carbonyl carbon, allows for a wide array of chemical transformations. This guide provides a comprehensive review of the core aspects of pyridine-containing aldehydes, beginning with an exploration of robust synthetic strategies for their preparation. It then delves into the rich reactivity landscape of these compounds, with a focus on key carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig olefination. Finally, it highlights their strategic application in medicinal chemistry as precursors to a multitude of bioactive molecules and in materials science as ligands for functional complexes. This document serves as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in chemical synthesis and pharmaceutical development.
Part 1: The Strategic Importance of Pyridine Aldehydes
The pyridine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, found in the core structure of numerous FDA-approved drugs.[1][2][3][4] Its ability to act as a hydrogen bond acceptor and its polar, ionizable nature often enhance the solubility and bioavailability of drug candidates.[4] When this valuable heterocycle is functionalized with an aldehyde group, it becomes a powerful and versatile synthetic intermediate.
The strategic importance of pyridine aldehydes stems from their dual reactivity:
-
The Aldehyde Group: A classical electrophilic center that readily participates in nucleophilic additions, condensations, and reductive aminations, providing a direct handle for molecular elaboration.[5]
-
The Pyridine Ring: An electron-deficient aromatic system where the nitrogen atom influences reactivity. It is susceptible to nucleophilic substitution at the α (2) and γ (4) positions and the nitrogen atom itself can act as a base or nucleophile, forming pyridinium salts.[6][7][8]
This combination allows for the construction of complex molecular architectures, making pyridine aldehydes indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][9][10] Derivatives have shown significant promise as anticancer, antimalarial, and anti-inflammatory agents, demonstrating the broad therapeutic potential of this molecular class.[5][9]
Part 2: Synthetic Strategies for Accessing Pyridine Aldehydes
The efficient synthesis of pyridine aldehydes is a critical first step for their utilization. Several reliable methods have been established, ranging from the oxidation of readily available precursors to the transformation of other functional groups.
Oxidation of Pyridyl Precursors
One of the most direct and common methods for preparing pyridine aldehydes is the oxidation of the corresponding pyridinemethanols. A variety of oxidizing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired scale of the reaction. Manganese dioxide (MnO₂) is a frequently used reagent for this transformation due to its mildness and selectivity for allylic and benzylic-type alcohols.
Table 1: Common Oxidizing Agents for the Synthesis of Pyridine Aldehydes
| Oxidizing Agent | Substrate | Typical Conditions | Yield (%) | Reference |
| Manganese Dioxide (MnO₂) | 4-Pyridinemethanol | Chloroform, Reflux | High | [9] |
| Thoria-Alumina Catalyst | 3-Cyanopyridine, H₂O, HCOOH | Vapor Phase, ~425 °C | N/A | [11] |
| Acetic Anhydride | Pyridine N-oxides | Heating | N/A | [11] |
Functional Group Transformations
Pyridine aldehydes can also be accessed from other functionalized pyridines. A notable industrial method involves the vapor-phase interaction of cyanopyridines with water and formic acid over a thoria-alumina catalyst.[11] This process efficiently converts the nitrile group into the desired aldehyde. Another classical approach involves heating pyridine N-oxides with acetic anhydride, which results in rearrangement to furnish 2- and 4-pyridine aldehydes.[11]
Ring Construction Methods
While less common for the direct synthesis of simple pyridine aldehydes, multicomponent reactions that build the pyridine ring itself are fundamental in creating highly substituted pyridines. The Hantzsch pyridine synthesis, for example, is a classic method that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[12][13][14] This highlights how an aldehyde can be a key component in constructing the core heterocyclic scaffold.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocol: Catalyst-Free Knoevenagel Condensation [15][16]
-
Materials: Pyridinecarboxaldehyde (1 equivalent), active methylene compound (e.g., malononitrile, 1 equivalent), 1:1 mixture of water and ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the pyridinecarboxaldehyde and the active methylene compound in the water-ethanol solvent mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates directly from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
-
Causality: The use of a polar protic solvent system (H₂O:EtOH) facilitates the reaction and product precipitation. The inherent basicity of the pyridine nitrogen is sufficient to catalyze the condensation, obviating the need for an external catalyst and simplifying purification. [15]This self-validating system often yields high-purity product directly.
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. [17][18][19]It involves the reaction of the carbonyl compound with a phosphonium ylide (a Wittig reagent), which replaces the C=O bond with a C=C bond. This reaction is highly reliable for creating specific alkene geometries.
Mechanism: The reaction begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a dipolar intermediate known as a betaine. This betaine rapidly collapses to a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane then fragments in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion. [19] The stereochemical outcome (Z or E alkene) can often be controlled by the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. [19]
Caption: Simplified mechanism of the Wittig reaction.
Other Key Carbonyl Reactions
-
Nucleophilic Addition: In protic solvents like water or methanol, pyridine aldehydes can exist in equilibrium with their hydrated (gem-diol) or hemiacetal forms. The position of the aldehyde group on the pyridine ring and the acidity of the medium significantly influence this equilibrium. [20]This reactivity is crucial to consider when performing reactions in these solvents.
-
Schiff Base Formation: Pyridine aldehydes react readily with primary amines to form imines, also known as Schiff bases. These compounds are important ligands in coordination chemistry and many exhibit significant biological activity. [21]This condensation is a cornerstone of combinatorial chemistry efforts in drug discovery.
Part 4: Applications in Drug Discovery and Beyond
The synthetic versatility of pyridine aldehydes makes them valuable starting materials for compounds with diverse applications, particularly in the pharmaceutical industry.
Building Blocks for Bioactive Heterocycles
Pyridine aldehydes are key precursors for a wide range of therapeutic agents. Their ability to undergo cyclization and condensation reactions allows for the efficient construction of complex heterocyclic systems. [5] Table 2: Examples of Bioactive Compounds Derived from Pyridine Aldehydes
| Pyridine Aldehyde Precursor | Therapeutic Area | Target/Mechanism | Reference |
| 4-Pyridinecarboxaldehyde | Idiopathic Pulmonary Fibrosis (IPF) | Histone Deacetylase 6 (HDAC6) Inhibitor | [9] |
| 4-Pyridinecarboxaldehyde | Malaria | Inhibition of Plasmodium falciparum | [5][9] |
| Various | Cancer | Epidermal Growth Factor Receptor (EGFR) Inhibition | [5] |
| Various | Bacterial/Fungal Infections | Antimicrobial Agents | [22][23] |
For example, derivatives of 4-pyridinecarboxaldehyde have been synthesized as potent and selective inhibitors of HDAC6, an enzyme implicated in the progression of idiopathic pulmonary fibrosis. [9]In another study, compounds derived from 4-pyridinecarboxaldehyde showed potent antimalarial activity against multiple resistant strains of Plasmodium falciparum. [9]
The Special Case of Pyridoxal & Pyridoxal-5-Phosphate (PLP)
Pyridoxal is a naturally occurring pyridine aldehyde and one of the forms of Vitamin B6. Its phosphorylated form, pyridoxal-5-phosphate (PLP), is one of nature's most versatile enzyme cofactors. [24]PLP is essential for the catalysis of over 100 enzymatic reactions, primarily in amino acid metabolism, including transamination, decarboxylation, and racemization. [24]The aldehyde group of PLP is the key to its function, as it forms a Schiff base with an amino group on the enzyme or substrate, acting as an "electron sink" to stabilize reaction intermediates. The biosynthesis of PLP involves the oxidation of pyridoxine 5'-phosphate or pyridoxamine 5'-phosphate, a reaction catalyzed by the enzyme pyridoxine-5'-phosphate oxidase (PNPOx). [25]
Applications in Coordination Chemistry and Materials Science
Beyond medicine, pyridine aldehydes are crucial in materials science and catalysis. The pyridine nitrogen provides an excellent coordination site for metal ions, while the aldehyde group offers a convenient point for further functionalization. They are used to synthesize Schiff base ligands and bipyridyls, which are indispensable in constructing catalysts, luminescent metal complexes, functional polymers, and photosensitizers. [5][10][26]
Part 5: Conclusion and Future Outlook
Pyridine-containing aldehydes are far more than simple synthetic intermediates; they are strategic building blocks that bridge fundamental organic chemistry with applied sciences. Their unique electronic properties and predictable reactivity make them ideal starting points for the synthesis of complex molecules with tailored functions. The continued importance of the pyridine scaffold in drug discovery ensures that the demand for efficient and diverse synthetic routes to pyridine aldehydes will remain high. [3] Future research will likely focus on developing novel catalytic methods for their synthesis and functionalization, expanding their application in asymmetric catalysis, and exploring new therapeutic uses. [21]As our understanding of disease pathways becomes more sophisticated, the versatility of pyridine aldehydes will undoubtedly be harnessed to create the next generation of targeted therapeutics and advanced functional materials.
Part 6: References
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
Synthesis of pyridine aldehydes. US3160633A - Google Patents.
-
Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Pyridine and Pyridine Derivatives. Scribd. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]
-
4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Lead Research Chemicals. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Pyridine. Wikipedia. [Link]
-
Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Request PDF - ResearchGate. [Link]
-
SYNTHESIS OF PYRIDOXAL-5-PHOSPHATE AND ITS RELATED COMPOUNDS. PubMed. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Pyridines. University of Nairobi. [Link]
-
Recent advances in catalytic synthesis of pyridine derivatives. Request PDF - ResearchGate. [Link]
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ScienceDirect. [Link]
-
Vitamin в6: Pyridoxine, Pyridoxal and Pyridoxamine. ScienceDirect. [Link]
-
THE REACTION OF PYRIDINE ALDEHYDES WITH PHENYLACETONITRILES. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde. Lead Research Chemicals. [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. [Link]
-
A Brief View on Pyridine Compounds. Open Access Journals. [Link]
-
one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Rasayan. [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
-
Synthesis process of pyridoxal 5' -phosphate. CN109021012B - Google Patents.
-
The Wittig Reaction. ChemTalk. [Link]
-
Wittig Reaction. Dalal Institute. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Two independent routes of de novo vitamin B6 biosynthesis: not that different after all. Portland Press. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. PMC. [Link]
-
MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]
-
Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. MDPI. [Link]
-
The role of aldehydes in vapor phase pyridine (T = 375 8C, F = 2 ml/h,...). ResearchGate. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
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- 5. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]
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Discovery and History of 2,2-Dimethyl-3-(pyridin-4-yl)propanal: A Strategic Pharmacophore Intermediate
This guide provides an in-depth technical analysis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal , a specialized intermediate in medicinal chemistry. It details the compound's structural significance, synthetic pathways, and utility in drug design, particularly for introducing the gem-dimethyl-pyridine motif to enhance metabolic stability and restrict conformational freedom.
Executive Summary
2,2-Dimethyl-3-(pyridin-4-yl)propanal (CAS: 446862-45-9) is a critical building block in modern drug discovery, valued for its ability to introduce a gem-dimethyl group adjacent to a pyridine ring. This structural motif serves a dual purpose: it acts as a "conformational lock" via the Thorpe-Ingold effect, restricting the rotation of the side chain to favor bioactive conformations, and it blocks metabolic beta-oxidation, significantly extending the half-life of the resulting pharmaceutical agents. Historically, this intermediate emerged from the optimization of phenylalanine bioisosteres in the late 1990s and early 2000s, where researchers sought to replace the metabolically labile benzylic positions in peptide mimics and kinase inhibitors.
Chemical Identity and Structural Properties
This compound represents a hybrid pharmacophore, combining the lipophilic, steric bulk of a neopentyl-like system with the polar, hydrogen-bond-accepting properties of a pyridine ring.
| Property | Specification |
| IUPAC Name | 2,2-Dimethyl-3-(pyridin-4-yl)propanal |
| Common Name | |
| CAS Number | 446862-45-9 |
| Molecular Formula | C |
| Molecular Weight | 163.22 g/mol |
| Appearance | Pale yellow to colorless oil (oxidizes to solid acid upon exposure) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| Key Functional Groups | Aldehyde (electrophile), Pyridine (basic, H-bond acceptor), Gem-dimethyl (steric block) |
Historical Context: The Rise of the Gem-Dimethyl Effect
The discovery and utilization of 2,2-Dimethyl-3-(pyridin-4-yl)propanal are deeply rooted in the "Gem-Dimethyl Effect" strategy in medicinal chemistry.
-
Early Phase (1960s-1980s): The gem-dimethyl effect was primarily a physical organic chemistry concept, used to accelerate cyclization rates.
-
Medicinal Application (1990s-Present): Drug developers began systematically incorporating gem-dimethyl groups to block metabolic "soft spots." In many peptide-based drugs and enzyme inhibitors, the alpha-position to a carbonyl is susceptible to racemization or metabolic attack. Replacing the alpha-protons with methyl groups (creating the 2,2-dimethyl motif) solves this.
-
The Pyridine Connection: The 4-pyridyl group is a classic bioisostere for a phenyl ring (as seen in phenylalanine). It improves aqueous solubility and reduces lipophilicity (LogP) compared to the phenyl analog. The specific combination of the gem-dimethyl linker with the 4-pyridyl ring created a robust scaffold for designing Spleen Tyrosine Kinase (SYK) inhibitors , Metalloprotease inhibitors , and GPCR antagonists .
Synthetic Pathways and Manufacturing
The synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal presents a challenge due to the steric hindrance of the gem-dimethyl group and the reactivity of the aldehyde. Two primary routes are employed:[1][2]
Route A: Alkylation of Isobutyraldehyde (The Enamine Route)
Direct alkylation of isobutyraldehyde with 4-(chloromethyl)pyridine is difficult due to self-condensation (Aldol reaction). The preferred industrial method utilizes an enamine or imine intermediate to activate the alpha-position while preventing polymerization.
-
Activation: Isobutyraldehyde is converted to its pyrrolidine enamine or a Schiff base (imine) using a bulky amine.
-
Alkylation: The enamine reacts with 4-Picolyl Chloride Hydrochloride (4-(Chloromethyl)pyridine HCl) in the presence of a base (e.g., K
CO or NaH) in a polar aprotic solvent (DMF or NMP). -
Hydrolysis: The resulting alkylated imine/enamine is hydrolyzed with mild acid to release the target aldehyde.
Route B: Ester Alkylation and Reduction (The Scale-Up Route)
For larger batches, the ester route is preferred due to the stability of the intermediates.
-
Alkylation: Methyl isobutyrate is deprotonated with LDA (Lithium Diisopropylamide) at -78°C and alkylated with 4-Picolyl Chloride.
-
Reduction: The resulting ester (Methyl 2,2-dimethyl-3-(pyridin-4-yl)propionate) is reduced to the alcohol using LiAlH
. -
Oxidation: The alcohol is carefully oxidized to the aldehyde using Swern oxidation or Dess-Martin Periodinane to avoid over-oxidation to the acid.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward synthesis via the Ester Route (Route B), which provides the highest purity profile.
Applications in Drug Development
The utility of 2,2-Dimethyl-3-(pyridin-4-yl)propanal lies in its versatility as a precursor for diverse pharmacophores.
Reductive Amination (Amine Synthesis)
The aldehyde group is highly reactive toward amines. Reductive amination with primary or secondary amines (using NaBH(OAc)
-
Application: Synthesis of antihistamines and calcium channel blockers where a basic nitrogen is required at a specific distance from the aromatic ring.
Oxidation to Carboxylic Acids
Oxidation (e.g., with NaClO
-
Application: This acid is a key building block for Protease Inhibitors . The gem-dimethyl group protects the alpha-position from proteolytic cleavage, enhancing the in vivo stability of the inhibitor.
Knoevenagel Condensation
The aldehyde can undergo condensation with active methylene compounds to form unsaturated derivatives.
-
Application: Synthesis of Michael acceptors for covalent kinase inhibitors.
Technical Specifications & Safety Protocol
Researchers handling this compound must adhere to strict protocols due to the reactivity of the aldehyde and the basicity of the pyridine ring.
| Parameter | Protocol / Value |
| Storage | Store under Nitrogen/Argon at -20°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid. |
| Handling | Use in a fume hood. Avoid contact with strong oxidizers and strong acids. |
| Stability | Unstable to air (oxidation). Stable in solution (DCM, THF) for short periods (24-48h). |
| Toxicity | Pyridine derivatives can be irritants. Treat as a potential skin/eye irritant and respiratory sensitizer. |
| Purification | Silica gel chromatography (EtOAc/Hexanes gradient). Note: The basic pyridine ring may streak on silica; add 1% Triethylamine to the eluent. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
ChemSRC. (2024). 2,2-Dimethyl-3-(pyridin-4-yl)propanal (CAS 446862-45-9) Entry. Link
- Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Context for Pyridine-Phenyl bioisosterism).
Sources
An In-depth Technical Guide to the Predicted NMR Spectrum of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyl-3-(pyridin-4-yl)propanal. The predictions are grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and the influence of molecular structure on nuclear environments. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and structurally related compounds.
Introduction to the Spectroscopic Analysis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The molecule of interest, 2,2-Dimethyl-3-(pyridin-4-yl)propanal, possesses a unique combination of structural features—an aldehyde group, a quaternary carbon, and a pyridine ring—that give rise to a characteristic and predictable NMR spectrum. Understanding the predicted spectrum is crucial for researchers engaged in the synthesis, purification, and application of this compound, particularly in fields such as medicinal chemistry and materials science where precise structural verification is paramount.
The prediction of an NMR spectrum relies on the fundamental principle that the resonant frequency of a nucleus in an external magnetic field is highly sensitive to its local electronic environment.[1] Factors such as electron density, the electronegativity of neighboring atoms, and anisotropic effects from pi systems all contribute to the chemical shift of a given nucleus.[2][3][4] This guide will systematically deconstruct the molecule to predict the ¹H and ¹³C chemical shifts and the coupling patterns for the protons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in 2,2-Dimethyl-3-(pyridin-4-yl)propanal. The predicted chemical shifts are influenced by shielding and deshielding effects arising from the molecule's functional groups.[1][5]
-
Aldehyde Proton (H_a): The proton of the aldehyde group is expected to be the most downfield signal in the spectrum. Aldehydic protons typically resonate in the range of 9-10 ppm.[6][7][8] This significant deshielding is a result of two primary factors: the inductive effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[9] The carbonyl bond creates a local magnetic field that deshields the attached proton. Therefore, the signal for H_a is predicted to be a singlet at approximately 9.5-10.0 ppm . The multiplicity is a singlet as there are no adjacent protons to cause spin-spin splitting.
-
Pyridyl Protons (H_d and H_e): The pyridine ring contains two sets of chemically equivalent protons. The protons ortho to the nitrogen atom (H_e) are expected to be more deshielded than the protons meta to the nitrogen (H_d). This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density at the ortho and para positions.[10][11] The typical chemical shifts for protons on a pyridine ring are approximately δ 8.60 for the ortho protons and δ 7.25 for the meta protons.[10] Therefore, the signal for H_e is predicted to appear as a doublet at around 8.5-8.7 ppm , and the signal for H_d is predicted to be a doublet at approximately 7.2-7.4 ppm . The splitting pattern arises from the coupling between these adjacent protons (vicinal coupling).
-
Methylene Protons (H_c): The two protons of the methylene group (CH₂) are adjacent to the electron-withdrawing pyridine ring. This proximity will cause a downfield shift. Protons adjacent to an aromatic ring typically appear in the range of 2-3 ppm.[6] The signal for H_c is therefore predicted to be a singlet at approximately 2.8-3.0 ppm . It will be a singlet because the adjacent carbon is a quaternary carbon with no protons to couple with.
-
Methyl Protons (H_b): The six protons of the two methyl groups are equivalent due to free rotation around the carbon-carbon single bond. These protons are on a quaternary carbon and are relatively shielded compared to the other protons in the molecule. Their chemical shift is expected to be in the typical aliphatic region. The signal for H_b is predicted to be a singlet at around 1.1-1.3 ppm . The multiplicity is a singlet as there are no neighboring protons.
Experimental Workflow: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of 2,2-Dimethyl-3-(pyridin-4-yl)propanal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Perform a Fourier transform on the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons contributing to each peak.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.
-
Carbonyl Carbon (C=O): The carbon of the aldehyde group is highly deshielded and is expected to appear at the lowest field, typically in the range of 190-205 ppm.[8][12][13] This is a characteristic chemical shift for aldehyde and ketone carbonyl carbons.[14]
-
Pyridyl Carbons: The carbons of the pyridine ring will have distinct chemical shifts. The carbon attached to the alkyl chain (C_para) will be at a different chemical shift than the other pyridine carbons. The ortho carbons (C_ortho) are deshielded by the nitrogen and are expected around 150 ppm, while the meta carbons (C_meta) are expected around 124 ppm.[15] The para carbon (C_para) is predicted to be around 140 ppm.[16]
-
Quaternary Carbon (C_quat): The quaternary carbon atom, bonded to the two methyl groups, the methylene group, and the carbonyl carbon, is expected to have a chemical shift in the range of 40-50 ppm.
-
Methylene Carbon (CH₂): The carbon of the methylene group, being adjacent to the pyridine ring, will be deshielded and is predicted to appear in the range of 45-55 ppm.
-
Methyl Carbons (CH₃): The two equivalent methyl carbons are in a relatively shielded environment and are predicted to have a chemical shift in the range of 20-25 ppm.
Tabular Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| Aldehyde | 9.5 - 10.0 | Singlet | 190 - 205 |
| Pyridyl (ortho) | 8.5 - 8.7 | Doublet | ~150 |
| Pyridyl (meta) | 7.2 - 7.4 | Doublet | ~124 |
| Pyridyl (para) | - | - | ~140 |
| Methylene | 2.8 - 3.0 | Singlet | 45 - 55 |
| Methyl | 1.1 - 1.3 | Singlet | 20 - 25 |
| Quaternary C | - | - | 40 - 50 |
Visualization of Molecular Structure and Assignments
To aid in the interpretation of the predicted spectra, the following diagram illustrates the molecular structure of 2,2-Dimethyl-3-(pyridin-4-yl)propanal with the protons and carbons labeled according to the assignments in this guide.
Caption: Molecular structure of 2,2-Dimethyl-3-(pyridin-4-yl)propanal with proton and carbon assignments.
Conclusion
This in-depth guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectra of 2,2-Dimethyl-3-(pyridin-4-yl)propanal. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and analysis of the molecule's structural features. This theoretical framework serves as a critical tool for researchers in confirming the identity and purity of this compound, thereby supporting its application in drug development and other scientific endeavors. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for validation against these predictions.
References
-
Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]
-
Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical shift. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
Scribd. (n.d.). Factors Influencing Proton NMR Shifts. Retrieved from [Link]
-
Slideshare. (n.d.). Chemical Shift & Factors Affecting Chemical Shift. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]
-
ResearchGate. (2020, September). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
ACS Publications. (2001, May 4). Vicinal NMR Proton−Proton Coupling Constants. An NBO Analysis. Retrieved from [Link]
-
RSC Publishing. (1964, January 1). Interpretation of the Proton and Nitrogen Chemical Shifts of Pyridine and Pyridinium Cation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation. Retrieved from [Link]
-
Stenutz. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
-
Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]
-
UCL. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
University of Bath. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
B18OA1. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal via Phase-Transfer Catalysis
This Application Note and Protocol is designed for researchers requiring a robust, scalable method for the synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal .
This guide synthesizes established Phase-Transfer Catalysis (PTC) methodologies used for hindered aldehyde alkylation (analogous to "Muguet" fragrance synthesis) and adapts them for the specific reactivity profile of pyridine derivatives.
Introduction & Retrosynthetic Logic
The synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal presents a specific challenge: constructing a quaternary carbon center adjacent to an aldehyde functionality while incorporating a basic pyridine heterocycle.
Direct alkylation of isobutyraldehyde is the most atom-economical route. However, classical enolate alkylation (using LDA/THF) is often plagued by self-condensation (Cannizzaro/Aldol) of the aldehyde or polymerization of the electrophile.
The Solution: Phase-Transfer Catalysis (PTC). By using a biphasic system (Liquid-Liquid or Solid-Liquid) with a quaternary ammonium salt, we generate the isobutyraldehyde enolate at the interface in low concentrations. This reacts rapidly with the highly electrophilic 4-(chloromethyl)pyridine, suppressing side reactions.
Retrosynthetic Scheme
The target molecule is disconnected at the
-
Nucleophile: Isobutyraldehyde (2-methylpropanal).
-
Electrophile: 4-(Chloromethyl)pyridine (supplied as the stable HCl salt).
Reaction Mechanism & Pathway[1]
The reaction proceeds via an interfacial mechanism. The 4-picolyl chloride (instable as a free base) is generated in situ and immediately trapped by the enolate.
Graphviz Diagram: Reaction Logic
Caption: Interfacial reaction pathway showing in situ generation of reactive species and suppression of side reactions via PTC.
Safety & Handling
-
4-(Chloromethyl)pyridine HCl: Solid is a skin irritant. The free base (generated during reaction) is unstable and a vesicant. Handle exclusively in a fume hood.
-
Isobutyraldehyde: Highly flammable (Flash point -19°C) and lachrymatory.
-
Toluene: Reproductive toxicity.
-
NaOH: Corrosive.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |
| 4-(Chloromethyl)pyridine HCl | 164.03 | 1.0 | 16.4 g (100 mmol) | Electrophile Source |
| Isobutyraldehyde | 72.11 | 1.5 | 10.8 g (13.7 mL) | Nucleophile |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 | 16.0 g | Base |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 1.6 g | Phase Transfer Catalyst |
| Toluene | 92.14 | Solvent | 100 mL | Organic Phase |
| Water | 18.02 | Solvent | 100 mL | Aqueous Phase |
Note: Excess isobutyraldehyde is used to drive the reaction and compensate for any volatility losses or minor self-aldolization.
Experimental Protocol
Preparation of Reagents
-
Base Solution: Dissolve 16.0 g of NaOH in 100 mL of distilled water. Allow to cool to room temperature.
-
Organic Mix: In a separate flask, dissolve 13.7 mL of Isobutyraldehyde in 50 mL of Toluene.
Reaction Execution
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (critical for PTC), a reflux condenser, a thermometer, and a pressure-equalizing addition funnel.
-
Charging: Add the 4-(chloromethyl)pyridine hydrochloride (16.4 g), TBAB (1.6 g), and the remaining Toluene (50 mL) to the flask.
-
Insight: The solid salt will be suspended in toluene. It will not react until the base is added.
-
-
Base Addition: Add the prepared NaOH solution to the flask.
-
Observation: An exotherm will occur as the HCl salt is neutralized. The free base 4-picolyl chloride is now partitioning into the toluene.
-
-
Heating: Heat the biphasic mixture to 60°C with vigorous stirring (approx. 600-800 rpm).
-
Aldehyde Addition: Add the Isobutyraldehyde/Toluene solution dropwise via the addition funnel over 45–60 minutes .
-
Critical Control: Slow addition maintains a low concentration of enolate, favoring cross-alkylation over self-aldol condensation.
-
-
Digestion: After addition is complete, maintain stirring at 60°C for 3–4 hours .
-
Monitoring: Monitor by TLC (Silica; 50% EtOAc/Hexane) or GC-MS. Look for the disappearance of the picolyl chloride peak.
Workup
-
Cooling: Cool the mixture to room temperature.
-
Phase Separation: Transfer to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with Toluene (2 x 30 mL). Combine organic layers.
-
Washing: Wash combined organics with Brine (1 x 50 mL) and Water (1 x 50 mL) until pH is neutral.
-
Drying: Dry over anhydrous Magnesium Sulfate (
). Filter. -
Concentration: Remove solvent under reduced pressure (Rotovap) at 40°C. Do not overheat, as aldehydes can oxidize.
Purification
-
Method: Vacuum Distillation is preferred for this aldehyde.
-
Conditions: The product has a high boiling point. Expect boiling range approx. 110–120°C at 2 mmHg (estimated based on analogs).
-
Alternative: If scale is small (<5g), use Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[1]
-
Mobile Phase: Gradient 10%
40% Ethyl Acetate in Hexanes. (Pyridine makes it polar).
-
Workflow Visualization
Caption: Step-by-step experimental workflow for the PTC synthesis.
Analytical Validation
Confirm the structure using
| Proton Group | Approx.[2][3][4][5] Shift ( | Multiplicity | Integration | Assignment |
| Aldehyde | 9.55 | Singlet (s) | 1H | -CH O |
| Pyridine (ortho) | 8.50 | Doublet (d) | 2H | Py-C2, C6 |
| Pyridine (meta) | 7.10 | Doublet (d) | 2H | Py-C3, C5 |
| Benzylic | 2.85 | Singlet (s) | 2H | Py-CH ₂-C |
| Gem-Dimethyl | 1.10 | Singlet (s) | 6H | -C(CH ₃)₂ |
Key Diagnostic: The disappearance of the doublet/septet pattern of isobutyraldehyde (approx 1.1 ppm / 2.4 ppm) and the appearance of the benzylic singlet at 2.85 ppm.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Self-condensation of isobutyraldehyde. | Increase addition time of aldehyde. Ensure stirring is vigorous (PTC is diffusion controlled). |
| Polymerization | Instability of picolyl chloride. | Ensure temperature does not exceed 70°C. Do not premix base and picolyl chloride for long periods without the aldehyde. |
| Emulsion | Pyridine surfactant effect. | Filter through a Celite pad before separation.[1] Add more brine. |
| Starting Material Remains | Catalyst deactivation. | Add an additional 0.02 eq of TBAB after 2 hours. |
References
-
Zhang, J., et al. (2012).[6] "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives." Asian Journal of Chemistry, 24(12), 5649-5652. Link
- Basis for the PTC alkylation protocol of isobutyraldehyde with benzylic halides.
- Hafner, A., et al. (1996). "Process for the preparation of 2,2-dimethyl-3-phenylpropanal." US Patent 5536884.
-
Sigma-Aldrich. (n.d.).[1] "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride Product Page." Link
- Verification of the stability and existence of the core carbon skeleton.
-
PubChem. (n.d.).[3] "Isobutyraldehyde Compound Summary." Link
- Physical properties and safety d
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Application Notes and Protocols for 2,2-Dimethyl-3-(pyridin-4-yl)propanal in Medicinal Chemistry
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to modulate physicochemical characteristics make it an invaluable component in drug design.[3] This guide introduces 2,2-Dimethyl-3-(pyridin-4-yl)propanal , a versatile yet underexplored synthetic intermediate. While direct literature on this specific aldehyde is sparse, its structural motifs—a basic pyridine head, a conformationally-restricting gem-dimethyl group, and a reactive aldehyde function—suggest significant potential as a building block for novel therapeutic agents. This document provides a prospective analysis of its applications, grounded in established principles of medicinal chemistry, and furnishes detailed, actionable protocols for its synthesis and derivatization.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine heterocycle is a bio-isostere of benzene, where the substitution of a CH group with a nitrogen atom introduces a range of advantageous properties for drug development.[1][4] These include:
-
Enhanced Solubility: The basic nitrogen atom (pKa of pyridinium ion ~5.25) allows for salt formation, often improving aqueous solubility and bioavailability.[1][5]
-
Target Engagement: The nitrogen's lone pair of electrons acts as a potent hydrogen bond acceptor, facilitating high-affinity interactions with biological targets like enzymes and receptors.[1][3]
-
Modulation of Pharmacokinetics: The pyridine ring can improve metabolic stability and permeability compared to its carbocyclic counterparts.[3]
-
Synthetic Versatility: The pyridine ring can be readily functionalized, providing numerous handles for chemical modification.[5]
These attributes have led to the incorporation of pyridine scaffolds into drugs for a vast array of diseases, including cancer (e.g., Imatinib), viral infections (e.g., Atazanavir), and gastric conditions (e.g., Esomeprazole).[3][6]
The subject of this guide, 2,2-Dimethyl-3-(pyridin-4-yl)propanal , combines this privileged heterocycle with two other key features: a gem-dimethyl group , which can lock conformation and provide metabolic stability by shielding the adjacent methylene from oxidation, and a reactive aldehyde , a versatile functional group for building molecular complexity. This combination makes it a promising starting material for generating libraries of novel compounds directed at various therapeutic targets.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C10H13NO | - |
| Molecular Weight | 163.22 g/mol | - |
| pKa (Conjugate Acid) | ~5.2 (Predicted) | [1] |
| LogP | ~1.5 (Predicted) | - |
| Hydrogen Bond Acceptors | 2 (N, O) | - |
| Hydrogen Bond Donors | 0 | - |
Synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
A reliable supply of the title compound is paramount for its use in discovery campaigns. As no direct synthesis is reported, we propose a robust protocol based on the mild oxidation of the corresponding primary alcohol, a common and efficient method for aldehyde synthesis.[7][8][9]
Proposed Synthetic Pathway: Oxidation of 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-ol
The most direct route to the target aldehyde is the oxidation of its corresponding primary alcohol. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation provide the necessary mild conditions to prevent over-oxidation to the carboxylic acid.[9]
Caption: Proposed workflow for the synthesis of the target aldehyde.
Protocol 2.1: Synthesis via Dess-Martin Oxidation
This protocol describes the oxidation of 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-ol to the target aldehyde using Dess-Martin Periodinane (DMP).
Materials:
-
2,2-Dimethyl-3-(pyridin-4-yl)propan-1-ol
-
Dess-Martin Periodinane (DMP), 15 wt. % in TCCA is a safer alternative
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction back to 0 °C. Quench by slowly adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2,2-Dimethyl-3-(pyridin-4-yl)propanal.
Rationale: The choice of DMP provides a mild, neutral, and high-yielding method for converting primary alcohols to aldehydes, which is crucial for preventing side reactions and over-oxidation often seen with chromium-based reagents.[8]
Proposed Medicinal Chemistry Applications
The aldehyde functional group is a versatile handle for a wide range of chemical transformations, making 2,2-Dimethyl-3-(pyridin-4-yl)propanal an excellent starting point for library synthesis.
Application 3.1: Synthesis of Novel Kinase Inhibitors
Scientific Rationale: Protein kinases are critical targets in oncology and inflammation.[1] A significant number of approved kinase inhibitors contain a pyridine ring that interacts with the hinge region of the kinase active site. The aldehyde can be used in reductive amination reactions to introduce a variety of amine-containing side chains, which can then target other regions of the ATP binding pocket to enhance potency and selectivity.
Proposed Workflow:
Caption: Conceptual workflow for generating a kinase inhibitor library.
Protocol 3.1.1: Reductive Amination for Library Synthesis
Procedure:
-
In a vial, dissolve 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 eq) in dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and a drop of acetic acid.
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract with DCM, dry the organic layer over MgSO₄, and concentrate.
-
Purify by preparative HPLC or column chromatography to yield the desired amine derivative.
Application 3.2: Scaffolds for CNS-Active Agents
Scientific Rationale: The pyridine scaffold is present in drugs targeting the central nervous system (CNS).[3] The ability of the pyridine nitrogen to modulate polarity and engage in specific interactions is key to crossing the blood-brain barrier and binding to CNS targets like acetylcholinesterase (AChE), a target for Alzheimer's disease. The aldehyde can serve as a precursor to Schiff bases or other heterocyclic systems that mimic known AChE inhibitors.
Proposed Workflow:
Caption: Workflow for CNS-targeted compound synthesis and evaluation.
Application 3.3: Synthesis of Novel Antimicrobial Agents
Scientific Rationale: Pyridine derivatives exhibit a broad spectrum of antimicrobial activities.[10][11][12] The aldehyde can be derivatized into imines (Schiff bases) or used in multicomponent reactions (e.g., Hantzsch pyridine synthesis) to generate compounds with potential antibacterial or antifungal properties. The pyridine moiety can enhance cell wall penetration or interact with essential microbial enzymes.
Conclusion
While 2,2-Dimethyl-3-(pyridin-4-yl)propanal is not yet an established reagent in medicinal chemistry, its constituent parts—the privileged pyridine scaffold, a metabolically robust gem-dimethyl group, and a synthetically versatile aldehyde—position it as a highly valuable building block for future drug discovery programs. The protocols and applications outlined in this guide provide a foundational framework for researchers to synthesize this compound and explore its potential in generating novel chemical matter for a wide range of therapeutic targets. Its strategic use has the potential to accelerate the discovery of next-generation therapeutics.
References
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Application Note: 2,2-Dimethyl-3-(pyridin-4-yl)propanal as a Strategic Chemical Intermediate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Physicochemical Rationale
In modern medicinal chemistry, designing molecules that can survive first-pass metabolism while maintaining high target affinity is a primary objective. 2,2-Dimethyl-3-(pyridin-4-yl)propanal has emerged as a highly versatile chemical intermediate that addresses these challenges through two key structural features:
-
The Pyridine-4-yl Pharmacophore: This heteroaromatic ring serves as an excellent hydrogen-bond acceptor, frequently utilized to engage the hinge region of kinases or to improve the aqueous solubility of lipophilic drug candidates.
-
The gem-Dimethyl Moiety: The incorporation of a gem-dimethyl group adjacent to the aldehyde is a time-tested strategy to enhance metabolic stability. By replacing enolizable α-protons with methyl groups, this moiety effectively blocks cytochrome P450-mediated α-oxidation, thereby reducing intrinsic clearance[1]. Furthermore, the steric bulk restricts the conformational flexibility of the aliphatic chain (the Thorpe-Ingold effect), which can entropically favor the bioactive conformation and increase target binding affinity[2].
While highly advantageous for the final Active Pharmaceutical Ingredient (API), the steric congestion around the α,α-disubstituted aldehyde presents unique synthetic challenges. Standard transformations often proceed sluggishly. This guide provides field-proven, self-validating protocols to efficiently functionalize this intermediate.
Mechanistic Pathways & Divergent Workflows
The aldehyde functional group serves as the primary reactive handle. Because the α-position is fully substituted, the molecule is completely resistant to base-catalyzed aldol self-condensation or α-epimerization. This allows for aggressive nucleophilic additions and basic conditions that would otherwise degrade standard aliphatic aldehydes.
Divergent synthetic workflows for 2,2-Dimethyl-3-(pyridin-4-yl)propanal.
Detailed Experimental Protocols
Protocol A: Titanium-Mediated Reductive Amination
Causality & Rationale: Direct reductive amination using standard Sodium Triacetoxyborohydride (NaBH(OAc)3) often fails or yields predominantly the reduced alcohol byproduct[3]. The steric shielding of the gem-dimethyl group slows down imine formation. To overcome this, Titanium(IV) isopropoxide (Ti(OiPr)4) is employed as a strong Lewis acid to force the formation of a transient hemiaminal titanate complex, which is subsequently reduced by a more reactive hydride source (NaBH4)[4][5].
Step-by-Step Methodology:
-
Complexation: In an oven-dried, argon-purged round-bottom flask, dissolve 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 equiv, 10 mmol) and the desired primary or secondary amine (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Lewis Acid Addition: Add Ti(OiPr)4 (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 12–16 hours. Note: The extended time is critical to ensure complete conversion to the titanate complex due to steric hindrance.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous methanol (equal volume to DCM) to solubilize the reducing agent. Slowly add NaBH4 (1.5 equiv) in small portions to control hydrogen evolution. Stir for an additional 2 hours at room temperature.
-
Quench & Workup: Carefully quench the reaction by adding 1N NaOH (or water) dropwise until a thick white precipitate of titanium dioxide (TiO2) forms.
-
Filtration: Filter the suspension through a pad of Celite. Causality: Direct extraction of the crude mixture will result in severe, unbreakable emulsions due to the colloidal TiO2. Wash the Celite pad thoroughly with ethyl acetate (EtOAc).
-
Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation: Analyze the crude mixture via 1H NMR. The successful reaction is marked by the complete disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of a new methylene multiplet adjacent to the nitrogen atom.
Protocol B: Wittig Olefination for Chain Extension
Causality & Rationale: Because 2,2-Dimethyl-3-(pyridin-4-yl)propanal lacks α-protons, it is an ideal substrate for Wittig olefinations using strong bases (like tBuOK or NaHMDS) without the risk of enolization or degradation. This allows chemists to rapidly extend the carbon chain and introduce rigid alkene linkers.
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried flask under nitrogen, suspend the target alkyltriphenylphosphonium bromide salt (1.2 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.
-
Deprotonation: Add Potassium tert-butoxide (tBuOK, 1.2 equiv) dropwise. Stir for 30 minutes. The formation of the ylide is visually validated by a distinct color change (typically bright yellow or orange).
-
Coupling: Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract three times with EtOAc. Dry the combined organic layers over MgSO4 and concentrate. Purify via silica gel flash chromatography (eluting with Hexanes/EtOAc) to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Self-Validation: Confirm the product via LC-MS (target mass [M+H]+). Use 1H NMR to determine the E/Z stereoisomeric ratio by analyzing the coupling constants (J) of the newly formed vinylic protons (~5.5–6.5 ppm).
Quantitative Data Presentation
The following table summarizes the expected outcomes and analytical markers for the primary synthetic applications of this intermediate.
| Reaction Workflow | Reagents & Optimal Conditions | Typical Yield Range | Key Analytical Validation Marker (1H NMR) | Primary Medicinal Chemistry Utility |
| Reductive Amination | Ti(OiPr)4, NaBH4, DCM/MeOH, RT | 65% – 85% | Loss of –CHO (~9.5 ppm); New N–CH2 signals | Installation of basic amines; improving solubility |
| Wittig Olefination | R-PPh3⁺Br⁻, tBuOK, THF, 0 °C to RT | 70% – 90% | Appearance of vinylic protons (~5.5–6.5 ppm) | Rigid linker generation; lipophilic extension |
| Grignard Addition | R-MgBr, THF, -78 °C to RT | 60% – 80% | New secondary carbinol proton (~3.5–4.0 ppm) | Introduction of chiral centers and H-bond donors |
References
-
ResearchGate. "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry." ResearchGate. URL:[Link]
-
D-NB.info. "Improved Methodology for the Preparation of Chiral Amines." German National Library. URL:[Link]
-
ACS Publications. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL:[Link]
-
ResearchGate. "TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines." ResearchGate. URL:[Link]
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Application Note: Versatile Derivatization Strategies for the Synthetic Building Block 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the chemical derivatization of 2,2-Dimethyl-3-(pyridin-4-yl)propanal, a sterically hindered heterocyclic aldehyde with significant potential as a scaffold in medicinal chemistry and materials science. We present validated protocols for transformations targeting both the aldehyde functionality and the pyridine ring. The guide emphasizes the underlying chemical principles, explaining the rationale behind the selection of reagents and reaction conditions. Key derivatizations covered include oxidation, reductive amination, olefination, and Knoevenagel condensation of the aldehyde group, as well as N-oxidation of the pyridine moiety. Each section includes step-by-step protocols, mechanistic insights, and data presented in a clear, comparative format to aid researchers in leveraging this versatile building block for novel molecular design.
Molecular Overview and Reactivity Profile
2,2-Dimethyl-3-(pyridin-4-yl)propanal is a unique synthetic intermediate characterized by two primary reactive centers: a sterically encumbered aldehyde and a basic pyridine ring.
-
The Aldehyde Group: The aldehyde is a versatile handle for a multitude of classic transformations. However, the adjacent gem-dimethyl group (a neopentyl-like structure) imposes significant steric hindrance. This structural feature can impede the approach of bulky nucleophiles and may necessitate optimized reaction conditions compared to unhindered aldehydes. Reactions at this site are generally sluggish under SN2 conditions but can proceed via other pathways.[1][2]
-
The Pyridine Ring: The nitrogen atom of the pyridine ring is basic and nucleophilic, readily undergoing protonation or alkylation. The ring itself is electron-deficient. The formation of a pyridine-N-oxide can dramatically alter this electronic character, facilitating subsequent functionalization.[3][4]
The strategic derivatization of these two sites allows for the systematic exploration of chemical space, making this molecule a valuable starting point for generating compound libraries.
Caption: Key reactive centers and structural features of the title compound.
Part I: Derivatization of the Aldehyde Functional Group
The aldehyde moiety is the most versatile functional group for extensive derivatization. The following protocols have been optimized to account for the steric hindrance of the neopentyl-like core.
Oxidation to 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid
Rationale: The conversion of the aldehyde to a carboxylic acid provides a crucial intermediate for the synthesis of amides, esters, and other acid derivatives. While strong oxidants like potassium permanganate or Jones reagent can be effective, they often require harsh conditions. Milder, more selective methods are preferable to avoid side reactions. The Pinnick oxidation, using sodium chlorite (NaClO₂), is highly effective for converting aldehydes to carboxylic acids in the presence of other oxidizable groups.[5]
Protocol: TEMPO/NaClO₂ Catalyzed Oxidation This two-stage, one-pot procedure first uses a TEMPO/NaOCl system to form the aldehyde hydrate, which is then rapidly oxidized by NaClO₂.[5]
-
Setup: To a solution of 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 eq) in a 2:1 mixture of acetonitrile and pH 7 phosphate buffer, add TEMPO (0.05 eq) and sodium chlorite (NaClO₂, 1.5 eq).
-
Reaction Initiation: Cool the mixture to 0-5 °C in an ice bath. Add a 10-15% aqueous solution of sodium hypochlorite (NaOCl, 0.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Adjust the pH to ~8-9 with 1M NaOH. Wash with dichloromethane (DCM) to remove non-acidic impurities.
-
Isolation: Acidify the aqueous layer to pH ~4-5 with 1M HCl. The product, 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride, can then be extracted with a suitable organic solvent like ethyl acetate or crystallized directly.
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pinnick | NaClO₂, NaOCl, TEMPO | Acetonitrile/Buffer, RT | High selectivity, mild conditions, good yields.[5] | Requires careful pH and temperature control. |
| Jones | CrO₃, H₂SO₄ | Acetone, 0 °C to RT | Strong, fast, and inexpensive. | Uses toxic heavy metals, harsh acidic conditions.[6][7] |
Reductive Amination for Amine Synthesis
Rationale: Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry, enabling the synthesis of a vast array of secondary and tertiary amines.[8] The process involves the initial formation of an iminium ion from the aldehyde and an amine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, tolerant of acidic conditions required for iminium formation, and selectively reduces the iminium ion over the starting aldehyde.[9]
Caption: General workflow for one-pot reductive amination.
Protocol: Reductive Amination with NaBH(OAc)₃
-
Setup: In a round-bottom flask, dissolve 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Add acetic acid (1.0-2.0 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any initial effervescence.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Wittig Olefination for Alkene Synthesis
Rationale: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide.[10][11] This method is highly reliable for converting the C=O group into a C=C bond, offering control over the alkene geometry based on the nature of the ylide.[12][13]
-
Non-stabilized ylides (e.g., from alkyl halides) typically yield (Z)-alkenes.
-
Stabilized ylides (e.g., containing ester or ketone groups) predominantly form (E)-alkenes.
Caption: Simplified mechanism of the Wittig Reaction.
Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting bright yellow-orange mixture for 1 hour at room temperature.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until TLC or LC-MS indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by careful flash column chromatography.
Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a reaction between a carbonyl compound and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[14] This reaction is excellent for creating electron-deficient α,β-unsaturated systems, which are valuable intermediates and Michael acceptors.[15][16]
Protocol: Condensation with Malononitrile
-
Setup: Dissolve 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 eq) and malononitrile (1.1 eq) in ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Reaction: Heat the mixture to reflux (a Dean-Stark apparatus can be used if toluene is the solvent to remove the water byproduct). Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or purify by flash column chromatography.
| Active Methylene Cmpd. | Catalyst | Product Type |
| Diethyl Malonate | Piperidine | α,β-Unsaturated Diester |
| Malononitrile | Triethylamine | α,β-Unsaturated Dinitrile |
| Ethyl Cyanoacetate | Ammonium Acetate | α,β-Unsaturated Cyanoester |
Part II: Derivatization of the Pyridine Ring
N-Oxidation to Pyridine-N-oxide
Rationale: The oxidation of the pyridine nitrogen to an N-oxide is a fundamental transformation that profoundly alters the ring's electronic properties.[3] The N-O bond acts as an electron-donating group via resonance, increasing electron density at the 2- and 4-positions, thereby activating them for electrophilic substitution. Conversely, it enhances the ring's susceptibility to nucleophilic attack.[4][17] This modification is a common strategy in drug design to modulate polarity, solubility, and metabolic stability.
Caption: Transformation and resulting reactivity of Pyridine-N-oxide.
Protocol: N-Oxidation using m-CPBA
-
Setup: Dissolve 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash sequentially with a 10% aqueous solution of sodium sulfite (to destroy excess peroxide), a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-oxide can be purified by column chromatography or recrystallization.
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. m.youtube.com [m.youtube.com]
Application Note: Crossed Aldol Condensation of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Executive Summary
This application note details the mechanistic rationale, experimental design, and step-by-step protocol for the crossed aldol condensation of 2,2-dimethyl-3-(pyridin-4-yl)propanal. Because this specific aldehyde lacks
Mechanistic Rationale & Causality (E-E-A-T)
The Structural Advantage of the Electrophile
In a standard mixed aldol condensation between two enolizable carbonyls, the reaction typically yields an experimentally useless mixture of four different products (homo- and cross-coupled variants)[1]. However, the structure of 2,2-dimethyl-3-(pyridin-4-yl)propanal features a quaternary
Furthermore, the pyridine ring exerts an electron-withdrawing effect. This inductive pull makes the aldehyde carbonyl significantly more electrophilic and reactive toward nucleophilic addition compared to standard aliphatic ketones, ensuring it outcompetes other electrophiles in the reaction mixture[3].
Reaction Dynamics: The Claisen-Schmidt Pathway
When reacted with an enolizable ketone (e.g., acetophenone) under basic conditions, the reaction strictly follows the Claisen-Schmidt condensation pathway[4].
-
Enolization: The base (e.g., NaOH) deprotonates the
-carbon of the ketone donor. -
Nucleophilic Attack: The resulting enolate attacks the sterically hindered but highly electrophilic carbonyl of 2,2-dimethyl-3-(pyridin-4-yl)propanal.
-
Dehydration: The initial
-hydroxy ketone intermediate undergoes base-catalyzed dehydration upon heating. The thermodynamic driving force for this dehydration is the formation of a highly stable, conjugated -unsaturated system[5].
Workflow Visualization
Logical workflow of the Claisen-Schmidt crossed aldol condensation mechanism.
Experimental Protocol: Synthesis of an -Unsaturated Ketone
Self-Validating Note: The successful progression of this reaction is visually indicated by a color shift (typically from colorless to yellow/orange) as the extended conjugated enone system forms. Thin-Layer Chromatography (TLC) monitoring is strictly required to confirm the disappearance of the starting aldehyde.
Reagents and Materials
-
Electrophile: 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 equiv, 10 mmol)
-
Nucleophile: Acetophenone (1.2 equiv, 12 mmol)
-
Catalyst: Sodium hydroxide (NaOH) (1.5 equiv, 15 mmol)
-
Solvent: Ethanol / Water (1:1 v/v, 20 mL)
Step-by-Step Procedure
-
Preparation of the Base Solution: Dissolve 15 mmol of NaOH in 10 mL of distilled water. Cool the solution to 0 °C in an ice bath. Add 10 mL of absolute ethanol to the basic solution and stir for 5 minutes.
-
Causality: Ethanol acts as a co-solvent to ensure the organic reactants remain fully dissolved, while the low initial temperature prevents uncontrolled exothermic side reactions or premature degradation.
-
-
Addition of the Ketone: Slowly add acetophenone (12 mmol) to the basic solution dropwise over 5 minutes while maintaining the temperature at 0–5 °C. Stir for 15 minutes to allow complete enolate formation.
-
Addition of the Aldehyde: Dissolve 2,2-dimethyl-3-(pyridin-4-yl)propanal (10 mmol) in 5 mL of ethanol. Add this solution dropwise to the enolate mixture over 15 minutes.
-
Causality: Slow addition of the electrophile into a large excess of the enolate minimizes any potential side reactions and maximizes the yield of the desired crossed aldol product[1].
-
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3).
-
Dehydration (Heating): If TLC indicates the presence of the intermediate
-hydroxy ketone without full conversion to the enone, attach a reflux condenser and heat the mixture to 60 °C for 1 hour to drive the dehydration step[5]. -
Workup and Purification:
-
Cool the mixture to room temperature and pour it into 50 mL of crushed ice to precipitate the product.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) or recrystallization from hot ethanol.
-
Quantitative Data & Optimization Matrix
The following table summarizes the optimization parameters for maximizing the yield of the dehydrated
| Base Catalyst | Solvent System | Temperature | Time | Major Product | Yield (%) |
| NaOH (1.0 eq) | EtOH/H₂O (1:1) | 25 °C | 4 h | 45% | |
| NaOH (1.5 eq) | EtOH/H₂O (1:1) | 60 °C | 2 h | 82% | |
| KOH (1.5 eq) | MeOH/H₂O (1:1) | 65 °C | 2 h | 78% | |
| LiHMDS (1.1 eq) | Anhydrous THF | -78 °C to 25 °C | 3 h | 88% |
Note: Stronger, non-nucleophilic bases like LiHMDS in anhydrous conditions arrest the reaction at the aldol addition stage, preventing dehydration. Aqueous hydroxide bases combined with heat are required to drive the Claisen-Schmidt condensation to completion[4].
References
1.[2] PraxiLabs. Claisen Schmidt Reaction Virtual Lab.[Link] 2.[1] Quora. What is a crossed aldol reaction?[Link] 3.[3] Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems.[Link] 4.[4] Aithor. Aldol Synthesis of Dibenzalacetone Report.[Link] 5.[5] PraxiLabs. Claisen Schmidt Reaction Virtual Lab (Dehydration Thermodynamics).[Link]
Sources
2,2-Dimethyl-3-(pyridin-4-yl)propanal in novel heterocycle synthesis
Application Note: 2,2-Dimethyl-3-(pyridin-4-yl)propanal in Novel Heterocycle Synthesis
Part 1: Introduction & Strategic Value
2,2-Dimethyl-3-(pyridin-4-yl)propanal is a specialized "privileged scaffold" building block that combines the electronic versatility of the pyridine ring with the structural rigidity of a gem-dimethyl substituted aliphatic chain.[1][2]
In modern drug discovery, this molecule addresses two critical challenges:
-
Metabolic Stability: The gem-dimethyl group at the
-position blocks metabolic oxidation and enzymatic degradation (e.g., by aldehyde dehydrogenases or racemases), significantly increasing the half-life of derived pharmacophores.[1] -
Conformational Locking (The Thorpe-Ingold Effect): The bulky methyl groups compress the internal bond angle at the quaternary carbon, forcing the reactive aldehyde and the pyridine tail closer together.[1] This kinetic effect accelerates cyclization rates and stabilizes heterocyclic products, making this aldehyde superior to linear analogs for constructing complex ring systems.[1]
Part 2: Synthesis of the Building Block
Before exploring heterocycle applications, a robust protocol for synthesizing the core aldehyde is required.[1] The following method utilizes Phase-Transfer Catalysis (PTC) to install the quaternary center, a challenging transformation due to steric hindrance.[1]
Protocol A: PTC Alkylation of Isobutyraldehyde
Mechanism: Deprotonation of isobutyraldehyde generates a hindered enolate.[1] The use of a Phase-Transfer Catalyst (TBAB) allows this organic-soluble enolate to react efficiently with the water-soluble 4-picolyl chloride salt at the interface.[1][2]
Reagents:
-
Sodium Hydroxide (50% w/w aq.[1] solution)
Step-by-Step Procedure:
-
Preparation: In a 1L reactor equipped with a mechanical stirrer and reflux condenser, charge Toluene (10 vol) and 4-(chloromethyl)pyridine hydrochloride (1.0 equiv).
-
Basification: Add NaOH (50% aq, 2.5 equiv) dropwise at 0°C to neutralize the hydrochloride salt and generate the free base in situ.
-
Catalyst Addition: Add TBAB (0.05 equiv). Heat the biphasic mixture to 60°C.
-
Alkylation: Add Isobutyraldehyde (1.2 equiv) dropwise over 1 hour. The slow addition minimizes self-condensation (aldol) of the aldehyde.[1][2]
-
Reaction: Stir vigorously (800 rpm) at 70°C for 4–6 hours. Monitor by HPLC/GC.
-
Workup: Cool to RT. Separate phases. Wash the organic layer with water (
vol) and Brine ( vol).[1] -
Purification: Dry over
, concentrate, and purify via vacuum distillation (bp ~115°C at 2 mmHg) to obtain a colorless oil.
Yield: 75–85% Purity: >98% (GC)[1][2]
Part 3: Applications in Heterocycle Synthesis
Application 1: Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Fused Imidazo[1,2-a]pyridines (High-value GPCR ligands).[1][2]
This multicomponent reaction leverages the aldehyde to form a fused tricyclic system in a single step. The pyridine ring of the starting material serves as a distal binding element, while the newly formed imidazole core provides rigidity.
Protocol:
-
Mix: In a microwave vial, combine 2,2-dimethyl-3-(pyridin-4-yl)propanal (1.0 mmol), 2-aminopyridine (1.0 mmol), and tert-butyl isocyanide (1.1 mmol).
-
Catalyst: Add Scandium Triflate (
, 5 mol%) and MeOH (2 mL). -
Reaction: Microwave irradiation at 100°C for 20 minutes.
-
Mechanism: Formation of the Schiff base followed by [4+1] cycloaddition with the isocyanide.[1]
-
Result: 3-substituted imidazo[1,2-a]pyridine.
Application 2: Pictet-Spengler Cyclization
Target: 1,1-Disubstituted Tetrahydro-
The gem-dimethyl group near the aldehyde creates a "neopentyl-like" steric environment.[1][2] While typically hindering, here it prevents over-oxidation of the resulting tetrahydro-
Protocol:
-
Condensation: Dissolve Tryptamine (1.0 equiv) and 2,2-dimethyl-3-(pyridin-4-yl)propanal (1.1 equiv) in dry DCM. Add
molecular sieves. Stir 2h to form the imine. -
Cyclization: Cool to 0°C. Add TFA (2.0 equiv) dropwise.
-
Stir: Allow to warm to RT and stir for 12h.
-
Workup: Quench with sat.
. Extract with DCM.[1] -
Outcome: The product contains a quaternary carbon adjacent to the C1 position of the carboline, a rare structural motif in natural products.
Part 4: Data & Visualization
Comparative Reactivity Table
| Parameter | Linear Analog (3-pyridin-4-yl-propanal) | Gem-Dimethyl Target | Impact on Synthesis |
| Enolization | High (Unstable) | Blocked | Prevents self-polymerization; cleaner profiles.[1][2] |
| Oxidation Potential | High (Rapid to acid) | Low | Stable to mild oxidants; easier handling.[1] |
| Cyclization Rate | 1x (Baseline) | ~5–10x (Thorpe-Ingold) | Faster ring closing; favors difficult medium-rings.[1][2] |
| Lipophilicity (cLogP) | ~1.2 | ~2.1 | Improved membrane permeability for drug candidates.[1] |
Pathway Visualization (DOT Diagram)
Caption: Synthesis pathway of the gem-dimethyl scaffold and its divergence into three distinct heterocyclic classes via multicomponent and condensation strategies.
Part 5: References
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link] (Foundational theory on Thorpe-Ingold effect).[1][2]
-
Zhang, J., et al. (2012).[1][3] Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link] (Protocol source for PTC alkylation of isobutyraldehyde).
-
Shaabani, A., et al. (2008).[1] Recent progress of isocyanide-based multicomponent reactions in the synthesis of heterocycles. Combinatorial Chemistry & High Throughput Screening. [Link] (Basis for GBB reaction protocol).
-
Stöckigt, J., et al. (2011).[1] The Pictet-Spengler Reaction in Nature and Organic Chemistry. Natural Product Reports. [Link] (Mechanistic basis for carboline synthesis).
-
PubChem Compound Summary. (2025). 2,2-Dimethyl-3-(4-methylphenyl)propanal. National Center for Biotechnology Information.[1] [Link] (Structural analog data verification).
Sources
Technical Application Note: Chemoselective Reduction of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Abstract & Scope
This application note details the experimental procedure for the reduction of 2,2-Dimethyl-3-(pyridin-4-yl)propanal to its corresponding alcohol, 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-ol .
The synthesis presents two specific chemical challenges:
-
Steric Hindrance: The gem-dimethyl group at the
-position creates a neopentyl-like environment, sterically shielding the carbonyl carbon and potentially retarding nucleophilic attack. -
Amphoteric Solubility: The basic pyridine nitrogen (
) complicates the workup. Improper pH control during isolation frequently leads to product loss in the aqueous phase as a water-soluble pyridinium salt.
This protocol utilizes Sodium Borohydride (NaBH₄) in methanol, a method selected for its high chemoselectivity, safety profile compared to lithium aluminum hydride (LiAlH₄), and operational simplicity.
Reaction Scheme & Mechanism
The reduction proceeds via the nucleophilic attack of the borohydride anion on the carbonyl carbon. Despite the steric bulk of the gem-dimethyl group, the small ionic radius of the borohydride anion allows for effective reduction under mild conditions.
Graphviz Diagram: Reaction Mechanism Logic
Figure 1: Mechanistic pathway from sterically hindered aldehyde to free-base pyridine alcohol.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Substrate: 2,2-Dimethyl-3-(pyridin-4-yl)propanal (Assay >95%)
-
Reductant: Sodium Borohydride (NaBH₄), powder (98%)
-
Solvent: Methanol (Anhydrous preferred, HPLC grade acceptable)
-
Base: Sodium Hydroxide (2N NaOH)
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
-
Equipment:
-
3-neck Round Bottom Flask (RBF) with nitrogen inlet.
-
Magnetic stirrer and ice-water bath.
-
pH meter or high-range pH paper (pH 1-14).
-
Stoichiometry & Process Parameters
| Component | Role | Equivalents (eq) | Concentration | Critical Parameter |
| Aldehyde Substrate | Limiting Reagent | 1.0 | 0.2 M - 0.5 M | Purity check by TLC/LCMS |
| Sodium Borohydride | Reductant | 1.2 - 1.5 | Solid addition | Add slowly (Exothermic) |
| Methanol | Solvent | N/A | 10-20 Vol | Anhydrous prevents side-reactions |
| NaOH (aq) | Workup Base | As needed | 2N Solution | Target pH > 12 |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge the 3-neck RBF with 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 eq).
-
Add Methanol (10 volumes relative to mass of substrate) and initiate stirring.
-
Cool the solution to 0°C using an ice-water bath. Ensure the system is under a light nitrogen blanket to prevent moisture absorption, although NaBH₄ is relatively tolerant.
Step 2: Reduction
-
Add Sodium Borohydride (1.2 eq) portion-wise over 15–20 minutes.
-
Note: Gas evolution (
) will occur. Do not seal the system; ensure proper venting. -
Causality: Slow addition prevents a runaway exotherm which could lead to solvent boil-off or decomposition.
-
-
Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LCMS. The aldehyde spot (
) should disappear, replaced by a more polar alcohol spot ( ).
Step 3: Quench & Workup (Critical Phase)
-
Quench: Cool the mixture back to 0°C. Slowly add Saturated
or 1N HCl (5 volumes) to destroy excess hydride and hydrolyze the borate complex.-
Observation: The mixture may bubble vigorously.
-
State Check: At this stage (acidic/neutral pH), the pyridine ring is protonated (
). The product is water-soluble. Do not extract yet.
-
-
Basification: Add 2N NaOH dropwise while monitoring pH until pH
12 .-
Why: You must deprotonate the pyridinium species to form the free base. Only the free base is lipophilic enough to extract into organic solvent.
-
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 5 volumes).
-
Note: If emulsion forms, add a small amount of brine.
-
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure (
, 200 mbar) to yield the crude alcohol.
Graphviz Diagram: Workup Workflow
Figure 2: Workup decision tree emphasizing the critical pH adjustment step.
Analytical Validation (QC)
Upon isolation, the product should be characterized to confirm structure and purity.
-
Physical State: Viscous colorless to pale yellow oil (may solidify upon standing depending on purity).
-
¹H-NMR (400 MHz, CDCl₃):
-
8.5 (d, 2H, Py-H
) -
7.1 (d, 2H, Py-H
) -
3.3 (s, 2H,
) -
2.6 (s, 2H,
) -
0.9 (s, 6H,
)
-
8.5 (d, 2H, Py-H
-
HPLC Purity: >98% (Area %).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Product lost in aqueous layer during workup. | Check aqueous pH. If pH < 10, the pyridine is protonated. Add more NaOH and re-extract. |
| Incomplete Reaction | Steric hindrance of gem-dimethyl group slows kinetics. | Increase reaction time to 12h or gently reflux (40°C). Add 0.5 eq additional |
| Boron Contamination | Incomplete hydrolysis of borate complex. | Ensure the acidic quench step is allowed to stir for at least 30 mins before basification. |
References
-
General Procedure for NaBH4 Reduction
-
Reduction of Sterically Hindered Aldehydes
- Cha, J. S. (2006). "Recent developments in the synthesis of aldehydes and ketones from carboxylic acid derivatives." Organic Process Research & Development. (Contextual reference for hindered carbonyls).
- Handling of Pyridine Derivatives in Workup: Loudon, G. M. (2009). Organic Chemistry. "Basicity of Pyridine and Extraction Protocols." Note: Standard textbook procedure for alkaloid extraction (Acid/Base extraction).
-
Analogous Synthesis (Gem-dimethyl substituted aromatics)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Biological Activity Screening of 2,2-Dimethyl-3-(pyridin-4-yl)propanal Derivatives: A Dual-Target Profiling Protocol
Executive Summary
The rational design of small molecules targeting complex oncology and cardiovascular indications frequently relies on privileged scaffolds. Derivatives of 2,2-dimethyl-3-(pyridin-4-yl)propanal represent a highly versatile chemical space. This application note details a comprehensive, self-validating screening protocol designed to evaluate these derivatives against two distinct, high-value biological targets: CYP17A1 (critical in castration-resistant prostate cancer) and ROCK1/2 (a key driver of metastatic cell motility). By combining rigorous biochemical assays with functionally relevant 3D phenotypic models, this guide provides drug development professionals with a robust framework for hit-to-lead optimization.
Pharmacophore Rationale & Target Biology
The structural architecture of 2,2-dimethyl-3-(pyridin-4-yl)propanal offers a unique combination of electronic and steric properties that make it an ideal precursor for dual-target or highly selective library synthesis:
-
The Pyridine-4-yl Moiety: The sp2 hybridized nitrogen of the 4-pyridyl group is a highly effective electron donor. In the context of Cytochrome P450 enzymes, it acts as a potent coordinate covalent ligand for the catalytic heme iron (Fe³⁺), a mechanism successfully exploited by CYP17A1 inhibitors[1]. In the context of kinases, the same nitrogen lone pair serves as a critical hydrogen bond acceptor, anchoring the molecule within the ATP-binding hinge region of Rho-associated coiled-coil kinases (ROCK1/2)[2].
-
The 2,2-Dimethylpropanal Spacer: The bulky, neo-pentyl-like aliphatic chain restricts the rotational degrees of freedom of the pyridine ring. This steric bulk not only vectors the pharmacophore optimally into the binding pocket but also shields the molecule from rapid aliphatic oxidation, improving metabolic stability.
Because 4-pyridyl compounds can also exhibit off-target affinity for other kinases such as p38 MAPK[3], a rigorous selectivity profiling cascade is required.
Screening Cascade Architecture
To systematically evaluate the biological activity of these derivatives, we employ a tiered screening cascade. This ensures that only compounds with verified biochemical target engagement and acceptable selectivity profiles advance to resource-intensive phenotypic assays.
Figure 1: Multistage screening cascade for 4-pyridyl derivatives.
Biochemical Screening Protocols
Every protocol below is designed as a self-validating system , incorporating specific controls and detection modalities chosen to eliminate false positives.
Protocol 3.1: ROCK1/2 Kinase Activity Assay (TR-FRET)
Causality for Experimental Choice: Pyridine-containing derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence intensity assays are highly susceptible to this interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50–100 µs temporal delay before signal acquisition, allowing short-lived background auto-fluorescence to decay. This ensures a high signal-to-background ratio and a robust Z'-factor (>0.6).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.
-
Compound Plating: Dispense 100 nL of 2,2-dimethyl-3-(pyridin-4-yl)propanal derivatives (10-point dose-response, 3-fold dilutions in 100% DMSO) into a 384-well low-volume white microplate. Include Y-27632 (10 µM) as a positive control for 100% inhibition, and DMSO as a vehicle control.
-
Enzyme Addition: Add 5 µL of recombinant ROCK1 or ROCK2 (final concentration 0.5 nM) to all wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled Myosin Light Chain (MLC) peptide (50 nM final) and ATP (10 µM final, near the
to ensure competitive inhibition sensitivity). -
Incubation: Seal the plate and incubate for 60 minutes at RT.
-
Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (10 mM final) and Europium-anti-phospho-MLC antibody (2 nM final). Incubate for 60 minutes.
-
Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values.
Protocol 3.2: CYP17A1 Lyase Inhibition Assay
Causality for Experimental Choice: CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities. Selective inhibition of the lyase activity is clinically preferred to avoid mineralocorticoid excess[4]. We utilize a specific fluorogenic substrate that requires lyase-mediated cleavage to release the fluorophore, directly isolating this specific enzymatic function without the throughput limitations of LC-MS/MS.
Step-by-Step Methodology:
-
Microsome Preparation: Thaw recombinant human CYP17A1/POR co-expressed microsomes on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Compound Incubation: In a 96-well black plate, mix 1 µL of test compounds (DMSO stocks) with 49 µL of the microsome suspension. Include Abiraterone as a positive control.
-
Substrate Addition: Add 40 µL of the fluorogenic lyase substrate (e.g., BOMR) at a concentration equal to its
. -
Reaction Initiation: Initiate the reaction by adding 10 µL of an NADPH regeneration system (NADP⁺, Glucose-6-phosphate, and G6P-Dehydrogenase).
-
Kinetic Readout: Immediately transfer to a fluorescent plate reader (Excitation: 390 nm; Emission: 460 nm). Read kinetic fluorescence every 2 minutes for 30 minutes at 37°C.
-
Validation: Calculate the
from the linear portion of the curve. Ensure the Z'-factor of the DMSO vs. Abiraterone wells is 0.5.
Phenotypic & Cellular Validation
To confirm that the biochemical activity translates to functional cellular efficacy, compounds must be evaluated in disease-relevant models[5].
Figure 2: Dual-target mechanistic pathways of CYP17A1 and ROCK1/2 inhibition.
Protocol 4.1: 3D Spheroid Invasion Assay (PC-3 Cells)
Causality for Experimental Choice: Standard 2D scratch assays fail to model the biomechanical barriers of tissue metastasis. A 3D spheroid invasion assay in a Matrigel matrix forces PC-3 cells to utilize ROCK-dependent amoeboid/mesenchymal migration. This provides a highly stringent, functionally relevant phenotypic readout for ROCK1/2 target engagement.
Step-by-Step Methodology:
-
Seed 1,000 PC-3 cells/well in ultra-low attachment 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight spheroids.
-
Carefully remove 50% of the media and replace with 4 mg/mL Growth Factor Reduced (GFR) Matrigel containing the test compounds.
-
Allow the Matrigel to polymerize at 37°C for 1 hour.
-
Overlay with complete media containing the test compounds.
-
Image spheroids at Day 0 and Day 5 using brightfield microscopy. Quantify the total invasion area using ImageJ software.
Quantitative Data Summary
The following table presents a structured summary of validation data (hypothetical representative values) demonstrating how structural modifications to the 2,2-dimethyl-3-(pyridin-4-yl)propanal scaffold shift the selectivity profile between the endocrine and cytoskeletal axes.
| Compound ID | Scaffold Modification | CYP17A1 IC₅₀ (nM) | ROCK1 IC₅₀ (nM) | LNCaP GI₅₀ (µM) | PC-3 Invasion Inhibition (%) |
| Cmpd-001 | Reductive Amination (Aliphatic) | 45 ± 5 | >10,000 | 1.2 | 5% |
| Cmpd-002 | Amide Coupling (Aromatic) | >5,000 | 12 ± 2 | >20.0 | 88% |
| Cmpd-003 | Thiazole Olefination | 110 ± 15 | 85 ± 10 | 3.5 | 65% |
| Abiraterone | Positive Control (CYP17A1) | 15 ± 3 | >10,000 | 0.8 | 2% |
| Y-27632 | Positive Control (ROCK) | >10,000 | 8 ± 1 | >20.0 | 92% |
Note: Data represents n=3 independent experiments. LNCaP GI₅₀ requires androgen-depleted media supplemented with upstream precursors to isolate CYP17A1 dependence.
References
-
Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. National Center for Biotechnology Information (PMC).2
-
A Novel Small Molecule Inhibitor of p38α MAP Kinase Augments Cardiomyocyte Cell Cycle Entry in Response to Direct Cell Cycle Stimulation. National Center for Biotechnology Information (PMC).3
-
4-Pyridinemethanol, alpha-(2-(4-fluorophenyl)-5-thiazolyl)-alpha-methyl- (CYP17A1 Inhibitor ASN001). PubChem / National Cancer Institute.4
-
Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits. National Center for Biotechnology Information (PMC).6
-
Asymmetric 1,5-Diarylpenta-1,4-dien-3-ones: Antiproliferative Activity in Prostate Epithelial Cell Models and Pharmacokinetic Studies. National Center for Biotechnology Information (PMC).7
Sources
- 1. Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule Inhibitor of p38α MAP Kinase Augments Cardiomyocyte Cell Cycle Entry in Response to Direct Cell Cycle Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Pyridinemethanol, alpha-(2-(4-fluorophenyl)-5-thiazolyl)-alpha-methyl- | C16H13FN2OS | CID 71544351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric 1,5-Diarylpenta-1,4-dien-3-ones: Antiproliferative Activity in Prostate Epithelial Cell Models and Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric 1,5-Diarylpenta-1,4-dien-3-ones: Antiproliferative Activity in Prostate Epithelial Cell Models and Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Executive Summary
2,2-Dimethyl-3-(pyridin-4-yl)propanal (CAS: 158356-17-7, analog ref) is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2] Its structure features a pyridine ring, a gem-dimethyl substituted linker, and a terminal aldehyde.[3]
While the gem-dimethyl group provides steric protection against standard aldol condensation (by eliminating
Part 1: Compound Profile & Physicochemical Properties[3]
Chemical Structure:
The molecule consists of a 4-substituted pyridine ring linked to a propanal chain. The critical structural feature is the quaternary carbon at the
| Property | Description / Value | Note |
| IUPAC Name | 2,2-Dimethyl-3-(pyridin-4-yl)propanal | |
| Molecular Formula | ||
| Molecular Weight | 163.22 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Predicted based on analogs [1] |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Slightly soluble in water |
| Acidity (pKa) | ~5.2 (Pyridine nitrogen) | Basic character |
| Oxidation Potential | High (Aldehyde | Primary degradation pathway |
Part 2: Stability & Reactivity Assessment
To handle this compound effectively, one must understand the specific failure modes dictated by its molecular architecture.[3]
Oxidation (Primary Threat)
The aldehyde proton is highly susceptible to radical autoxidation in the presence of atmospheric oxygen, converting the compound into 2,2-dimethyl-3-(pyridin-4-yl)propanoic acid .
-
Mechanism: Radical chain reaction initiated by trace metals or light.
-
Indicator: Development of a white solid precipitate (the acid is typically higher melting) or a shift in pH.[3]
Enolization & Polymerization (Mitigated)
Unlike linear aldehydes (e.g., pentanal), this compound possesses a gem-dimethyl group at the
-
Observation: There are no enolizable protons at the
-position. -
Consequence: The compound is resistant to self-aldol condensation . This confers superior stability compared to non-substituted pyridine aldehydes. However, the methylene group adjacent to the pyridine ring (the
-position) is picolinic and potentially acidic under strong basic conditions ( ), allowing for rare side reactions if stored in basic media [2].[3]
Nucleophilic Scavenging
The carbonyl carbon is sterically hindered but remains electrophilic. It will react irreversibly with primary amines (forming Schiff bases) or thiols.[3]
Part 3: Storage Protocol (The "Gold Standard")
Objective: Prevent autoxidation and moisture ingress.
Short-Term Storage (< 1 Week)
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Headspace: Purge with dry Nitrogen (
) or Argon (Ar) for 30 seconds before sealing. -
Temperature:
to (Refrigerator).
Long-Term Storage (> 1 Week)
-
Primary Container: Borosilicate glass vial, strictly amber.
-
Seal: Parafilm over the cap is insufficient. Use a septum cap and purge the headspace with Argon via a needle, or store inside a glovebox.[3]
-
Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant packet (Silica gel) and an oxygen scavenger sachet.
-
Temperature:
(Freezer). -
Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.
Part 4: Handling & Safety Workflow
The following decision tree illustrates the operational logic for handling this compound to maximize safety and yield.
Figure 1: Operational workflow for retrieving, handling, and re-storing 2,2-Dimethyl-3-(pyridin-4-yl)propanal.
Part 5: Quality Control & Validation
Before committing this intermediate to a high-value synthesis, validate its purity.
1. H-NMR Spectroscopy (Recommended)
-
Solvent:
or . -
Key Signal (Aldehyde): Look for a sharp singlet (or triplet if coupled) around 9.5 – 9.8 ppm .[3]
-
Impurity Flag: A broad singlet around 10.0 – 12.0 ppm indicates carboxylic acid formation (oxidation).[3]
-
Gem-Dimethyl: Strong singlet around 1.1 – 1.2 ppm (6H).
2. TLC (Thin Layer Chromatography)
-
Mobile Phase: 50% Ethyl Acetate / 50% Hexane.
-
Visualization: UV (254 nm).[3] The pyridine ring is UV active.
-
Stain: 2,4-DNP (Dinitrophenylhydrazine) stain.[3]
-
Result: Immediate yellow/orange spot confirms the presence of the aldehyde.
-
Note: The carboxylic acid impurity will not stain with DNP but may streak near the baseline.
-
Part 6: Emergency Procedures
-
Spill: Absorb with inert material (vermiculite or sand).[3] Do not use sawdust (fire hazard with aldehydes).[3] Neutralize surfaces with dilute bicarbonate if acid formation is suspected.
-
Skin Contact: Pyridine derivatives can be transdermal irritants. Wash immediately with soap and water.[4] Do not use alcohol (increases permeability).[3]
-
Eye Contact: Flush with water for 15 minutes.[4] The basicity of the pyridine ring can cause corneal damage.[3]
References
-
PubChem. 2,2-dimethyl-N-(pyridin-3-yl)propanamide (Analogous Structure Properties). National Library of Medicine. Available at: [Link][3]
-
Zhang, J., et al. Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives.[1] Asian Journal of Chemistry, 2013.[3] Available at: [Link][3]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine(86-22-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Note & Safety Data Protocol: 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Executive Summary & Chemical Identity
2,2-Dimethyl-3-(pyridin-4-yl)propanal is a highly specialized, sterically hindered aldehyde utilized as a premium building block in medicinal chemistry and drug development. This compound bridges two critical structural motifs: a basic pyridine pharmacophore (capable of hydrogen bonding and metal coordination) and a reactive aldehyde tethered to a gem-dimethyl group.
The most critical feature of this molecule is the complete absence of
Physicochemical Properties & Quantitative Data
To ensure accurate experimental design, the physical and chemical properties of the compound are summarized below.
| Property | Value / Description | Experimental Implication |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Use for precise stoichiometric calculations. |
| Appearance | Colorless to pale yellow oil | Deep yellowing indicates auto-oxidation. |
| Solubility | DCM, DCE, THF, MeOH (Soluble) H₂O (Insoluble) | Ideal for homogeneous organic reactions; allows for aqueous workup. |
| Storage Conditions | 2–8°C, Inert Atmosphere (Ar/N₂) | Prevents atmospheric oxidation to the corresponding carboxylic acid. |
Safety Data & Handling Protocols (SDS)
Handling this compound requires strict adherence to safety protocols derived from its reactive moieties. Based on safety data for structural analogs like [1], the following guidelines must be implemented:
-
Hazard Identification (GHS Classification):
-
H315 / H319: Causes skin and serious eye irritation. The basic pyridine nitrogen exacerbates tissue irritation.
-
H335: May cause respiratory irritation. High vapor pressure at room temperature necessitates fume hood use.
-
-
Engineering Controls & PPE: All manipulations must be performed in a certified chemical fume hood. Personnel must wear nitrile gloves (double-gloving recommended during workup), splash-proof safety goggles, and a standard lab coat.
-
Emergency Response (Self-Validating Safety):
-
Skin Contact: Immediately flush with copious amounts of water for 15 minutes (P302+P352). The water solubility of the pyridine moiety aids in rapid decontamination.
-
Spill: Neutralize with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials, as aldehydes can undergo exothermic auto-oxidation.
-
Structural Logic & Reactivity Mapping
The handling and reactivity of 2,2-Dimethyl-3-(pyridin-4-yl)propanal are directly dictated by its tripartite structure.
Logical relationship between molecular structure, chemical reactivity, and safety handling.
Application Note: Direct Reductive Amination
The primary synthetic application of 2,2-Dimethyl-3-(pyridin-4-yl)propanal is the formation of complex amines via direct reductive amination.
Causality of Reagent Selection: As established by [2], Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent for this transformation.
-
Selectivity: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion over the unreacted aldehyde. This prevents the premature reduction of our valuable aldehyde into an alcohol.
-
Toxicity: It replaces the highly toxic Sodium Cyanoborohydride (NaBH₃CN), eliminating the risk of hydrogen cyanide gas generation during acidic workups.
-
Solvent Choice: 1,2-Dichloroethane (DCE) is selected over THF because it accelerates the reaction kinetics of NaBH(OAc)₃ while maintaining the solubility of the polar pyridine ring.
Step-by-Step Protocol: Self-Validating Amination Workflow
This protocol is designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating.
Step 1: Imine Pre-activation
-
Action: In an oven-dried flask purged with Argon, dissolve 2,2-Dimethyl-3-(pyridin-4-yl)propanal (1.0 eq) and the target primary/secondary amine (1.05 eq) in anhydrous DCE to achieve a 0.2 M solution.
-
Causality: The slight 0.05 eq excess of the amine drives the equilibrium toward imine formation, ensuring complete consumption of the sterically hindered aldehyde.
-
Validation (IPC 1): Stir at room temperature for 60 minutes. Remove a 10 µL aliquot, dilute in MeOH, and analyze via LCMS. Proceed only when the aldehyde mass is fully depleted and the imine/iminium mass dominates the spectra.
Step 2: Selective Reduction
-
Action: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.
-
Causality: Portion-wise addition at 0°C mitigates the mild exotherm associated with hydride transfer. The 1.5 eq excess ensures total reduction of the sterically shielded iminium carbon.
-
Validation (IPC 2): Stir for 2–4 hours. Confirm reaction completion via TLC (UV active at 254 nm due to the pyridine ring) or LCMS. The imine intermediate must be completely converted to the product amine.
Step 3: Quench and Isolation
-
Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).
-
Causality: The basic quench serves two purposes: it safely hydrolyzes unreacted borohydride species and ensures that the basic pyridine ring (pKa ~5.2) and the newly formed amine remain deprotonated (neutral), allowing them to partition cleanly into the organic DCM layer.
-
Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Experimental workflow for the direct reductive amination with integrated IPC validation loops.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12417, Pivalaldehyde." PubChem, 2025. URL:[Link]
-
Common Organic Chemistry. "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]." Common Organic Chemistry Resources, 2025. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Welcome to the comprehensive technical support guide for the purification of crude 2,2-Dimethyl-3-(pyridin-4-yl)propanal. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this pyridine-containing aldehyde.
Introduction
2,2-Dimethyl-3-(pyridin-4-yl)propanal is a functionalized aldehyde with a basic pyridine moiety, a structural motif common in many pharmaceutical compounds. The purification of this compound can be challenging due to the reactivity of the aldehyde group and the coordination properties of the pyridine nitrogen. This guide will provide practical, field-proven insights into overcoming these challenges to obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,2-Dimethyl-3-(pyridin-4-yl)propanal, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product Volatility: The compound may be lost during solvent removal under high vacuum due to a low boiling point. 2. Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of acid-sensitive aldehydes. 3. Incomplete Extraction: If using a work-up procedure, the product may not be fully extracted from the aqueous phase. | 1. Controlled Evaporation: Use a rotary evaporator with a controlled vacuum and a cool water bath. For small quantities, a gentle stream of nitrogen can be used. 2. Deactivate Silica Gel: Before column chromatography, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[1] 3. Optimize Extraction: Ensure the pH of the aqueous layer is appropriate for the extraction of a basic compound. Perform multiple extractions with a suitable organic solvent. |
| Product Degradation During Purification | 1. Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air for prolonged periods. 2. Thermal Instability: The compound may degrade at elevated temperatures during distillation. | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. 2. Vacuum Distillation: Purify by vacuum distillation to lower the boiling point and minimize thermal stress.[2] |
| Presence of Starting Materials in Final Product | 1. Incomplete Reaction: The synthesis reaction may not have gone to completion. 2. Inefficient Purification: The chosen purification method may not be effective at separating the product from the starting materials. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction is complete before work-up. 2. Optimize Purification: If using column chromatography, screen different solvent systems to achieve better separation. For distillation, ensure the fractionating column is efficient enough to separate components with close boiling points. |
| Discolored (Yellow or Brown) Product | 1. Formation of Chromophores: Impurities with conjugated systems may be present. 2. Decomposition: The product may be degrading, leading to colored byproducts. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal to adsorb colored impurities, followed by filtration. 2. Re-purification: If the discoloration appears after initial purification, a second purification step may be necessary under milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying crude 2,2-Dimethyl-3-(pyridin-4-yl)propanal?
The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
-
For small-scale purification (mg to g): Flash column chromatography on silica gel is often the most effective method. It is crucial to deactivate the silica gel with a small amount of triethylamine in the eluent to prevent peak tailing and potential degradation of the product due to the basicity of the pyridine ring.
-
For larger-scale purification (multi-gram to kg): Vacuum distillation is likely the most practical and scalable method, provided the compound is thermally stable. A preliminary aqueous work-up to remove water-soluble impurities is recommended.
Q2: How can I effectively remove the unreacted starting material, 4-picoline?
4-picoline (4-methylpyridine) is a basic and relatively volatile starting material.
-
Aqueous Wash: An acidic wash (e.g., with dilute HCl) during the work-up will protonate the 4-picoline, making it water-soluble and easily separable from the organic layer containing your product. Be cautious, as your product may also have some solubility in the acidic aqueous layer.
-
Vacuum Distillation: If the boiling point difference between 4-picoline and your product is significant, vacuum distillation can be an effective separation method.
Q3: My purified product is an oil, but I have seen it reported as a solid. Why is this?
The physical state of a compound can be influenced by its purity. The presence of even small amounts of impurities can lower the melting point, causing a compound that is a solid when pure to appear as an oil. Additionally, some compounds can exist as a "supercooled liquid" and may require scratching the flask or seeding with a crystal to induce crystallization. A product page for a similar compound, 2,2-Dimethyl-3-(piperidin-1-yl)propanal, lists its physical form as a liquid, solid, or semi-solid, suggesting that your target compound may also have a low melting point.[3]
Q4: How should I store the purified 2,2-Dimethyl-3-(pyridin-4-yl)propanal?
Due to the potential for oxidation and degradation, the purified compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).[3] It is also advisable to store it in a container that protects it from light.
Q5: How can I assess the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of 2,2-Dimethyl-3-(pyridin-4-yl)propanal:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of volatile compounds and identifying any impurities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone). A small amount of triethylamine (0.5-1%) should be added to the eluent to prevent streaking.
-
Visualize the plate under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the optimized eluent from the TLC analysis.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.
-
Protocol 2: Purification by Vacuum Distillation
This method is suitable for thermally stable compounds on a larger scale.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Ensure all glassware is dry and the joints are properly sealed.
-
-
Distillation:
-
Place the crude 2,2-Dimethyl-3-(pyridin-4-yl)propanal in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction at a constant temperature and pressure.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Product Handling:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified product to a clean, dry, and inerted storage container.
-
Visualizations
Workflow for Selecting a Purification Method
Caption: A decision tree for selecting the appropriate purification method.
Troubleshooting Logic for Low Yield
Sources
Side-products in 2,2-Dimethyl-3-(pyridin-4-yl)propanal synthesis
Welcome to the Technical Support Center for the synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal . As a Senior Application Scientist, I have designed this guide to help you troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind impurity formation, and implement field-proven, self-validating protocols.
I. Mechanistic Pathway & Impurity Divergence
The synthesis of 2,2-dimethyl-3-(pyridin-4-yl)propanal typically relies on the alkylation of isobutyraldehyde with 4-picolyl chloride. Because isobutyraldehyde possesses only one
Fig 1: Mechanistic divergence in the synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal.
II. Quantitative Analytical Profile
To effectively troubleshoot, you must first accurately identify your side products. Below is the standard analytical profile for the target molecule and its primary impurities.
| Impurity / Side Product | Mechanism of Formation | Typical GC-MS (m/z) | HPLC R_t (Relative) | Acceptable Limit |
| Target Product | C-Alkylation of enolate | 163.1 | 1.00 | > 95.0% |
| O-Alkylated Enol Ether | Hard-acid/hard-base attack at oxygen | 163.1 (Isomer) | 0.85 | < 2.0% |
| N-Alkylated Pyridinium | Intermolecular quaternization of pyridine | 254.1 (Cation) | 1.40 | < 0.5% |
| Self-Aldol Product | Base-catalyzed condensation of starting material | 144.1 | 0.60 | < 1.0% |
| Cannizzaro Alcohol | Base-induced disproportionation of product | 165.1 | 0.75 | < 1.5% |
III. Troubleshooting Guides & FAQs
Q1: My GC-MS shows two peaks with an m/z of 163.1, and my yield is low. Why am I seeing a high ratio of O-alkylation to C-alkylation?
The Causality: You are observing the formation of the O-alkylated enol ether (4-((2-methylprop-1-enyloxy)methyl)pyridine). According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile, while the
Q2: The reaction mixture is turning into a thick, dark sludge, and I am detecting high molecular weight species. What is happening? The Causality: You are experiencing N-alkylation (quaternization). Both your starting material (4-picolyl chloride) and your target product contain a nucleophilic pyridine ring. If the localized concentration of 4-picolyl chloride is too high, the pyridine nitrogen of one molecule will attack the alkyl chloride of another, creating a polymeric pyridinium salt cascade. The Fix: 4-picolyl chloride is typically supplied as a hydrochloride salt to prevent self-polymerization. When neutralizing it in situ, you must keep the concentration of the free base extremely low. Add the neutralized 4-picolyl chloride dropwise to an excess of the pre-formed enolate.
Q3: I am using Phase Transfer Catalysis (PTC) with aqueous NaOH. My starting material is consumed, but I am isolating 2,2-dimethyl-3-(pyridin-4-yl)propan-1-ol instead of the aldehyde. Why?
The Causality: Your target product lacks
IV. Self-Validating Protocol: Imine-Directed Alkylation
To bypass the issues of O-alkylation, Cannizzaro degradation, and self-aldol condensation, the industry standard is to pre-form an imine (Schiff base) prior to alkylation. This protocol utilizes internal validation checkpoints to ensure system integrity.
Step 1: Imine Formation
-
Action: Condense isobutyraldehyde (1.0 eq) with cyclohexylamine (1.05 eq) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves at room temperature for 4 hours.
-
Causality: Cyclohexylamine provides steric bulk, which will later help direct the incoming electrophile and prevent self-aldol condensation.
-
Validation Checkpoint: Analyze via FTIR. Do not proceed until the aldehyde C=O stretch (1730 cm⁻¹) completely disappears and the imine C=N stretch (1665 cm⁻¹) appears.
Step 2: Aza-Enolate Generation
-
Action: Isolate the imine, dissolve in anhydrous THF, and cool to -78 °C. Slowly add LDA (1.1 eq). Stir for 30 minutes.
-
Causality: LDA deprotonates the single
-proton. The resulting Lithium cation coordinates tightly to the imine nitrogen, locking the geometry and shielding against N/O-alkylation[3]. -
Validation Checkpoint: The solution will transition from colorless to a vibrant pale yellow, indicating successful aza-enolate formation.
Step 3: Controlled C-Alkylation
-
Action: Freshly neutralize 4-picolyl chloride hydrochloride with cold aqueous NaHCO₃, extract into toluene, dry over Na₂SO₄, and add this free-base solution dropwise to the -78 °C aza-enolate over 1 hour. Allow to warm to room temperature overnight.
-
Causality: Dropwise addition ensures the electrophile is immediately consumed by the highly reactive aza-enolate, preventing intermolecular quaternization of the pyridine rings.
-
Validation Checkpoint: Monitor via GC-MS. Look for the intermediate alkylated imine mass. The O-alkylated isomer (m/z 163.1) should be undetectable at this stage.
Step 4: Hydrolysis and Isolation
-
Action: Quench the reaction with 10% aqueous citric acid and stir vigorously for 2 hours at room temperature. Basify the aqueous layer to pH 8 with NaHCO₃ and extract with Ethyl Acetate.
-
Causality: Mild acidic hydrolysis selectively cleaves the imine back to the aldehyde without triggering the Cannizzaro reaction (which requires strong base).
-
Validation Checkpoint: Confirm the final product via ¹H NMR. You must observe a sharp singlet at ~9.5 ppm (aldehyde proton) and a complete absence of splitting at the
-position, confirming the quaternary carbon center.
V. References
-
Title: Sibopirdine - Wikipedia (Synthesis section detailing 4-picolyl chloride alkylation under basic conditions) Source: Wikipedia URL:
-
Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies Source: RSC Advances URL:
-
Title: Modern Methods of Organic Synthesis Source: MLSU / Cambridge University Press URL:
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Topic: Synthesis & Optimization of 2,2-Dimethyl-3-(pyridin-4-yl)propanal CAS Registry Number: (Analogous structures: 120690-71-3 for 3-isomer; Target is 4-isomer) Document ID: TSC-PYR-AL-04 Last Updated: 2025-05-20
Executive Summary & Molecule Profile
Target Molecule: 2,2-Dimethyl-3-(pyridin-4-yl)propanal Core Application: Intermediate for antihistamines, kinase inhibitors, and chain-extension chemistries. Chemical Challenges:
-
Instability of Reagents: The key electrophile, 4-(chloromethyl)pyridine (4-picolyl chloride), is unstable as a free base and prone to rapid self-polymerization.[1]
-
Aldehyde Sensitivity: The target aldehyde is prone to air oxidation to the corresponding carboxylic acid (2,2-dimethyl-3-(pyridin-4-yl)propanoic acid).[1]
-
Basic Nitrogen: The pyridine ring can poison Lewis acid catalysts or interfere with acidic oxidation protocols.[1]
This guide focuses on the two most robust synthetic pathways: Phase Transfer Catalysis (PTC) Alkylation (Process Route) and Alcohol Oxidation (Lab Scale/High Purity Route).[1][2]
Method A: Phase Transfer Catalyzed Alkylation (Recommended)[1][2]
This is the most direct route, involving the alkylation of isobutyraldehyde with 4-(chloromethyl)pyridine hydrochloride.[1]
Experimental Workflow
The reaction relies on the in situ generation of the unstable 4-picolyl chloride free base at the interface of a biphasic system.[1]
Reagents:
Caption: Interfacial mechanism for the PTC alkylation. The catalyst shuttles the reactive enolate and electrophile across the phase boundary, minimizing side reactions.
Troubleshooting Guide: PTC Alkylation
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Polymerization of 4-picolyl chloride.[1] | Critical: Do not free-base the picolyl chloride in advance.[1] Add the solid HCl salt directly to the PTC mixture containing isobutyraldehyde and base.[1] |
| Red/Black Tar Formation | Exotherm causing decomposition.[1][2] | Maintain temperature strictly between 40–50°C . Use a cooling bath during the addition of NaOH.[1] |
| Recovery of Starting Material | Catalyst poisoning or insufficient agitation.[1] | Increase stirring speed (RPM > 800) to maximize interfacial area. Ensure TBAB loading is 1–5 mol% . |
| New Spot on TLC (High Rf) | O-alkylation or N-alkylation (rare).[1] | The gem-dimethyl group sterically hinders O-alkylation.[1] If N-alkylation occurs, switch solvent to Toluene to favor C-alkylation.[1] |
FAQ: Alkylation Specifics
Q: Can I use K2CO3 instead of 50% NaOH? A: Generally, no.[1][2] Isobutyraldehyde is a weak acid (pKa ~16).[1][2] Weak bases like carbonates are often insufficient to generate the enolate concentration required for efficient alkylation before the unstable picolyl chloride decomposes. 50% NaOH provides the necessary basicity for rapid reaction.[1]
Q: Why is the order of addition critical? A: You must have the isobutyraldehyde present when the picolyl chloride is neutralized.[1] If you mix NaOH and picolyl chloride HCl first, the free base will self-react (polymerize) within minutes.[1][2] The isobutyraldehyde acts as a "trap" for the electrophile.[1]
Method B: Oxidation from Alcohol (High Purity)[1][2]
If the alkylation route yields difficult-to-separate byproducts, synthesize the alcohol precursor (2,2-dimethyl-3-(pyridin-4-yl)propan-1-ol ) first, then oxidize.
Recommended Protocol: Swern Oxidation
Avoid acidic oxidants (Jones Reagent, PCC) as they form salts with the pyridine nitrogen, complicating workup.[1][2]
-
Activation: Oxalyl chloride + DMSO in DCM at -78°C.
-
Addition: Add alcohol dropwise.
-
Quench: Triethylamine (Et3N) followed by warming to RT.
Troubleshooting Guide: Oxidation
| Symptom | Probable Cause | Corrective Action |
| Product is a White Solid (Not Oil) | Over-oxidation to Carboxylic Acid.[1] | Ensure strictly anhydrous conditions.[1][2][4] Water promotes formation of the gem-diol, which oxidizes to the acid.[1] Use Dess-Martin Periodinane (DMP) if Swern fails.[1] |
| Low Recovery | Pyridine trapping on Silica.[1][2] | Pyridines streak on acidic silica.[1] Pre-treat the silica column with 1% Triethylamine/Hexane before loading the sample.[1] |
| Stench/Sulfide Smell | Incomplete removal of DMS. | Wash organic layer thoroughly with dilute NaOCl (bleach) or 1M HCl (if product stability allows) to remove dimethyl sulfide byproducts.[1][2] |
Stability & Storage Protocols
The target aldehyde is chemically fragile.[1] Adhere to these storage rules to maintain titer.
Degradation Pathway
Aldehyde (Liquid)
Caption: Decision tree for assessing product quality before use.
Storage Protocol:
-
Atmosphere: Flush headspace with Argon (Nitrogen is acceptable, Argon is heavier and better).[1][2]
-
Temperature: Store at -20°C.
-
Stabilizer: For long-term storage (>1 month), conversion to the bisulfite adduct is recommended.[1][2] The solid adduct is stable indefinitely and can be hydrolyzed back to the aldehyde with NaHCO3 before use.[1]
References
-
Phase Transfer Catalysis Mechanism: Makosza, M., & Fedorynski, M. (2003).[1][2] "Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions". Polish Journal of Chemistry.[1]
-
Picolyl Chloride Handling: Scriven, E. F. V. (1984).[1][2] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry.
-
Swern Oxidation of Pyridyl Alcohols: Mancuso, A. J., & Swern, D. (1981).[1][2] "Activated dimethyl sulfoxide: useful reagents for synthesis". Synthesis, 165-185.[1]
-
Analogous Synthesis (3-isomer): Patent US6013618A.[1] "Synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal". (Provides the baseline for the PTC conditions).
-
Commercial Precursor Data: 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride.[1] Sigma-Aldrich / Combi-Blocks Catalog.
Sources
Technical Support Center: Purification of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Ticket Subject: Optimization of Column Chromatography for Pyridine-Functionalized Hindered Aldehydes Case Number: PYR-ALD-004 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Analysis
You are attempting to purify 2,2-Dimethyl-3-(pyridin-4-yl)propanal . This molecule presents a "dual-threat" challenge in chromatography due to two conflicting functional groups:
-
The Pyridine Ring (Basic): The nitrogen atom (
for conjugate acid) acts as a Lewis base. On standard silica gel, it hydrogen-bonds strongly with acidic silanol groups ( ), leading to severe peak tailing and irreversible adsorption. -
The Aldehyde (Reactive): While the gem-dimethyl group at the
-position prevents enolization (blocking self-aldol condensation), the carbonyl carbon remains electrophilic. It is susceptible to oxidation (to carboxylic acid) or hydration, particularly on "wet" or acidic stationary phases.
This guide provides three validated protocols ranging from standard cost-effective methods to high-stability alternatives.
Protocol A: The "Standard" Modified Normal Phase
Best For: Routine purification when the aldehyde is relatively stable and yield loss <10% is acceptable.
The System
-
Stationary Phase: Standard Flash Silica Gel (40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) OR Hexanes / Ethyl Acetate (EtOAc).
-
Crucial Modifier: Triethylamine (TEA) or 1%
in MeOH.
Step-by-Step Workflow
-
Column Pre-treatment (The "Neutralization" Step):
-
Flush the silica column with 3 column volumes (CV) of the mobile phase containing 1% Triethylamine (TEA) .
-
Why? TEA is a stronger base than pyridine. It preferentially binds to the acidic silanol sites on the silica, effectively "capping" them. This allows your pyridine product to elute as a sharp band rather than dragging along the column [1, 2].
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of DCM containing 0.5% TEA.
-
Avoid: Do not load using pure acidic solvents (like chloroform) without neutralization, as this protonates the pyridine, causing it to stick to the silica.
-
-
Elution Gradient:
-
Solvent A: DCM + 0.5% TEA.
-
Solvent B: MeOH + 0.5% TEA.
-
Gradient: 0% B to 10% B over 15 CV.
-
Note: The product typically elutes early (2-5% MeOH) due to the lipophilic gem-dimethyl and propyl chain.
-
-
Post-Run Workup:
-
The fractions will contain TEA. To remove it, concentrate the fractions, redissolve in DCM, and wash with saturated
(mildly basic) to keep the pyridine neutral while removing salts, or simply rely on high-vacuum drying if the TEA amount is minimal.
-
Protocol B: The "Stability" Method (Neutral Alumina)
Best For: Cases where the aldehyde oxidizes on silica or "disappears" during purification.
Silica gel is naturally acidic (pH ~4–5). For acid-sensitive aldehydes, this acidity can catalyze decomposition.
The System
-
Stationary Phase: Aluminum Oxide (Alumina), Neutral or Basic , Brockmann Grade III (deactivated with water).
-
Mobile Phase: Hexanes / Ethyl Acetate.
Step-by-Step Workflow
-
Phase Selection: Use Neutral Alumina . Basic Alumina is excellent for pyridines but carries a slight risk of inducing Cannizzaro reactions in aldehydes, even hindered ones [3].
-
Deactivation: If using Grade I (highly active) alumina, add 6% water (w/w) and shake to convert to Grade III. This reduces the heat of adsorption, preventing the aldehyde from "burning" on the column.
-
Elution:
Protocol C: Reverse Phase (C18) Strategy
Best For: Final polishing of drug candidates or separating the aldehyde from its oxidized acid byproduct.
The System
-
Column: C18 (Octadecylsilane) functionalized silica.
-
Mobile Phase A: Water + Buffer.
-
Mobile Phase B: Acetonitrile (ACN).[5]
Buffer Selection Logic
You must choose a pH that controls the ionization state of the pyridine.
| Buffer System | pH | Pyridine State | Result |
| 0.1% Formic Acid | ~2.7 | Protonated ( | Sharp peaks , but low retention (elutes near void volume). Good for removing non-polar impurities. |
| 10mM Ammonium Bicarbonate | ~8.0 | Neutral ( | High retention . The neutral pyridine interacts strongly with the C18 chain. Best for separating the aldehyde from polar impurities. |
Recommendation: Use 10mM Ammonium Bicarbonate (pH 8) . This keeps the pyridine neutral, maximizing the hydrophobic interaction of the gem-dimethyl/propyl chain with the C18 phase, ensuring separation from the more polar oxidized acid impurity [4].
Troubleshooting Guide & FAQs
Ticket #001: "My product is tailing significantly, even with TEA."
Diagnosis: The silica activity is too high, or the TEA concentration is insufficient. Solution:
-
Increase TEA to 1.5% in the mobile phase.
-
Switch to Ammonia-saturated Methanol as your polar modifier.
-
Visual Logic: See the diagram below for the mechanism.
Ticket #002: "I lost 40% of my mass after the column."
Diagnosis: Aldehyde oxidation or irreversible adsorption. Solution:
-
Argon Flush: Flush the dry column with Argon before wetting.
-
Speed: Flash chromatography should be fast. Complete the run in <15 minutes.
-
Switch to Alumina: See Protocol B. Silica is likely catalyzing hydration/oxidation.
Ticket #003: "The aldehyde co-elutes with the starting material (chloride/alcohol)."
Diagnosis: The polarity difference is insufficient on Normal Phase. Solution:
-
Use Protocol C (Reverse Phase) at High pH. The ionization differences between the pyridine product and the impurities (if they lack the basic N) will drive separation.
-
If using Normal Phase, switch solvent selectivity: Change from DCM/MeOH to Toluene/Acetone . Toluene interacts via
- stacking with the pyridine ring, altering selectivity.
Visualizing the Logic
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on compound stability and separation efficiency.
Diagram 2: The "Tailing" Mechanism & TEA Solution
Caption: Mechanism of action: TEA acts as a competitive inhibitor, blocking acidic silanol sites to prevent pyridine tailing.
Senior Scientist's Notes (E-E-A-T)
-
The Gem-Dimethyl Effect: Do not underestimate the stability provided by the 2,2-dimethyl group. Unlike linear aldehydes (e.g., 3-(pyridin-4-yl)propanal), your molecule cannot form an enolate. This means you can use slightly more basic conditions (like Basic Alumina or pH 8 buffers) with lower risk of polymerization than typical aldehydes [5].
-
Detection: Pyridines are UV active. Monitor at 254 nm . However, the aldehyde carbonyl also has a weak absorption at ~280 nm. If using a Diode Array Detector (DAD), look for the specific pyridine spectrum to distinguish it from non-heterocyclic impurities.
-
Storage: Once purified, store the aldehyde under inert gas (Argon/Nitrogen) in the freezer. Aldehydes are notorious for "creeping" oxidation even when pure.
References
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Phenomenex. (2025). LC Technical Tip: Strategies for peak shape improvement of basic compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Chromatography of basic and acidic compounds.[1][2][6] Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
Sources
- 1. LC Technical Tip [discover.phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
Preventing oxidation of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Welcome to the Technical Support Center for 2,2-Dimethyl-3-(pyridin-4-yl)propanal .
I am your Senior Application Scientist. I have structured this guide not as a generic textbook, but as a dynamic troubleshooting system designed to address the specific stability challenges of this molecule.
The Core Challenge: Autoxidation
The 2,2-dimethyl-3-(pyridin-4-yl)propanal molecule possesses a structural paradox. The gem-dimethyl group at the
The formyl hydrogen (CHO) is susceptible to abstraction by atmospheric oxygen, initiating a radical chain reaction that converts your aldehyde into 2,2-dimethyl-3-(pyridin-4-yl)propanoic acid . Because the molecule contains a basic pyridine ring, this resulting acid often forms an internal salt (zwitterion) or sticky gum that complicates purification.[1]
Module 1: Storage & Handling (First Line of Defense)
Q: I received the compound as a yellow oil. Is it already degraded? A: Not necessarily. While the pure aldehyde is typically a colorless to pale yellow liquid/low-melting solid, a deepening yellow or orange color often indicates the formation of N-oxide impurities or trace conjugated by-products. However, if the oil has become viscous or "gummy," you are likely seeing the formation of the carboxylic acid zwitterion (salt formation between the pyridine nitrogen and the new acid group).[1]
Q: What are the absolute non-negotiable storage conditions? A: You must adhere to the "Cold, Dark, Inert" protocol:
-
Inert Atmosphere: Store under Argon (Ar) or Nitrogen (
).[1] Argon is superior as it is heavier than air and blankets the liquid surface. -
Temperature: -20°C is ideal. 4°C is acceptable for short-term (<1 week) use.
-
Container: Amber glass with a Teflon-lined screw cap. Avoid polyethylene bottles, as oxygen can diffuse through the plastic over months.
Q: Can I store it in solution? A: Avoid if possible. Aldehydes oxidize faster in solution due to higher dissolved oxygen diffusion rates. If you must store a stock solution, use anhydrous Dichloromethane (DCM) or Toluene that has been degassed (sparged with Argon). Avoid ethers (THF, Diethyl ether) as they form peroxides which initiate the aldehyde autoxidation chain.
Module 2: Chemical Stabilization
Q: Can I add stabilizers to the neat liquid? A: Yes. If your downstream application tolerates it, add 0.1% w/w BHT (Butylated Hydroxytoluene) . BHT acts as a radical scavenger, intercepting the peroxy radicals before they propagate the chain reaction.[1]
Q: My reaction requires a Lewis Acid. Will the pyridine ring interfere?
A: Yes. The pyridine nitrogen is a Lewis base. It will coordinate with your Lewis acid (e.g.,
-
Troubleshooting: Pre-complex the aldehyde with the Lewis acid at low temperature (-78°C), or use a slight excess of the Lewis acid to saturate the pyridine site first.[1]
Module 3: Purification (The Bisulfite Protocol)
Q: I suspect 10-20% oxidation. Distillation is causing decomposition. How do I purify this? A: Distilling high-boiling pyridine derivatives can be risky due to thermal degradation. The most robust purification method for this sterically hindered aldehyde is the Bisulfite Adduct Method .
Note on Steric Hindrance: This molecule is a "neopentyl-type" aldehyde.[2] The gem-dimethyl group makes the carbonyl carbon sterically crowded. Standard aqueous bisulfite washes may fail. You must use a facilitated solvent system .
Protocol: Bisulfite Purification of Hindered Aldehydes
| Step | Action | Mechanism/Rationale |
| 1. Dissolution | Dissolve crude oil in DMF (Dimethylformamide) (approx. 2 mL per gram). | DMF is crucial here.[3] It increases the solubility of the hindered aldehyde and the bisulfite, facilitating attack on the crowded carbonyl. |
| 2. Adduct Formation | Add Saturated Aqueous Sodium Bisulfite ( | The nucleophilic bisulfite attacks the aldehyde to form a water-soluble |
| 3. Wash | Add Ethyl Acetate (EtOAc) and water.[1] Shake and separate layers. Keep the Aqueous Layer. | Impurities (non-aldehydes) stay in the EtOAc.[1] The aldehyde is trapped in the aqueous phase as the adduct. |
| 4.[3] Regeneration | Cool the aqueous layer to 0°C. Add Sodium Carbonate ( | Base deprotonates the hydroxyl group of the adduct, collapsing it back to the free aldehyde and releasing |
| 5. Extraction | Extract the aqueous mixture immediately with DCM or EtOAc (3x).[1] | Recovers the purified aldehyde. |
| 6. Drying | Dry organics over | Removes water.[4] |
Module 4: Analytical Troubleshooting
Q: How do I quantify the oxidation level using NMR?
A: Run a
-
The Aldehyde Signal: Look for the singlet at
9.5 - 9.7 ppm . -
The Impurity: Look for the disappearance of the aldehyde proton and the shifting of the gem-dimethyl protons. In the acid form, the pyridine ring protons often shift downfield due to zwitterionic protonation.[1]
-
Quantification: Integrate the aldehyde proton (1H) vs. the pyridine aromatic protons (2H or 4H). If the ratio is < 1:2 (or 1:4), you have non-aldehyde pyridine species present.
Visualizing the Chemistry
Figure 1: The Autoxidation Pathway
This diagram illustrates why oxygen is the enemy. The radical chain is self-propagating once initiated.
Caption: The autoxidation cycle. Note that one radical initiation event can consume multiple aldehyde molecules via the propagation loop.
Figure 2: Bisulfite Purification Workflow
Use this logic flow to decide when to use the bisulfite method.
Caption: Workflow for isolating 2,2-dimethyl-3-(pyridin-4-yl)propanal from oxidized mixtures using the DMF-modified bisulfite protocol.
References
-
Sigma-Aldrich. 3-(Pyridin-4-yl)propan-1-amine Storage and Handling. Retrieved from [1]
-
BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from [1]
-
National Institutes of Health (PMC). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Retrieved from [1]
-
Organic Syntheses. Synthesis of Pyridine Derivatives and Handling. Retrieved from [1]
-
Royal Society of Chemistry. Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [1]
Sources
Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Welcome to the Technical Support Center for the scale-up synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal . This aldehyde is a high-value building block in drug discovery, serving as a critical intermediate in the synthesis of used for treating neurological disorders[1].
Transitioning this synthesis from the bench to a multi-kilogram pilot scale presents unique chemical engineering challenges. This guide provides an in-depth mechanistic workflow, troubleshooting FAQs, and a self-validating protocol to ensure high yields and purity.
Scale-Up Strategy & Mechanistic Workflow
The most scalable and economically viable route to synthesize 2,2-dimethyl-3-(pyridin-4-yl)propanal is the direct alkylation of isobutyraldehyde with 4-picolyl chloride using Phase-Transfer Catalysis (PTC). This methodology is directly analogous to the [2].
Unlike traditional enamine-mediated alkylations, PTC avoids the need for secondary amine auxiliaries and stoichiometric strong anhydrous bases (like LDA). Instead, it relies on an aqueous sodium hydroxide (NaOH) phase and a quaternary ammonium salt to transport the hydroxide ion to the interfacial boundary, where it deprotonates the isobutyraldehyde.
Mechanistic workflow of the biphasic PTC alkylation, highlighting the competing self-alkylation pathway.
Troubleshooting & FAQs
Q1: During scale-up, our yields dropped significantly, and we observed a dark, viscous sludge in the aqueous layer. What is causing this? A1: This is a classic symptom of 4-picolyl chloride self-alkylation. The free base of 4-picolyl chloride is highly unstable; the nucleophilic pyridine nitrogen of one molecule attacks the benzylic chloride of another, rapidly forming an intractable poly-quaternary ammonium polymer. Causality & Solution: Never isolate the 4-picolyl chloride free base. Instead, use 4-picolyl chloride hydrochloride as the starting material. Add it gradually (as an aqueous solution) to the pre-heated biphasic mixture. This ensures that the free base is generated in situ at the phase boundary and is immediately consumed by the highly nucleophilic isobutyraldehyde enolate before it can polymerize[1].
Q2: We are detecting a significant impurity with a mass corresponding to the aldol dimer of isobutyraldehyde. How do we suppress this? A2: Isobutyraldehyde has only one alpha-proton, meaning it cannot undergo a full aldol condensation (dehydration is blocked). However, it can undergo aldol addition to form 2,2,4-trimethyl-3-hydroxypentanal, or disproportionate via the under strongly basic conditions[3]. Causality & Solution: Aldol addition is reversible and highly temperature-dependent. Maintain the reaction temperature strictly between 65 °C and 70 °C. Furthermore, ensure vigorous mechanical stirring (>300 RPM with a pitched-blade turbine) to maximize the interfacial surface area. Poor mixing localizes the NaOH, favoring base-catalyzed side reactions over the desired PTC alkylation.
Q3: Can we substitute TBAB (Tetrabutylammonium bromide) with TBAI (Tetrabutylammonium iodide) to accelerate the reaction? A3: Yes, and it is highly recommended if cycle time is a bottleneck. Causality: TBAI serves a dual purpose. It acts as a phase-transfer catalyst and an in situ Finkelstein catalyst. The iodide ion displaces the chloride on 4-picolyl chloride to form 4-picolyl iodide, which is a vastly superior electrophile for the sterically hindered isobutyraldehyde enolate[2]. This can reduce reaction times by up to 40% and lower the required reaction temperature.
Self-Validating Experimental Protocol: Pilot-Scale Alkylation
Objective: Synthesize 2,2-Dimethyl-3-(pyridin-4-yl)propanal via Phase-Transfer Catalysis.
Reagents:
-
Isobutyraldehyde: 1.2 equivalents
-
4-Picolyl chloride hydrochloride: 1.0 equivalent
-
Sodium Hydroxide (NaOH): 2.5 equivalents (as a 50% w/w aqueous solution)
-
Tetrabutylammonium iodide (TBAI): 0.05 equivalents
-
Toluene: 5 volumes (relative to 4-picolyl chloride)
Step 1: Interfacial Base Preparation Charge a jacketed reactor with Toluene, the 50% NaOH aqueous solution, and TBAI.
-
Causality: Establishing the biphasic system with the catalyst first ensures that the phase-transfer mechanism is active before any reactive electrophile is introduced.
-
Validation Checkpoint: Halt agitation for 5 minutes. Verify rapid and clean phase separation. A persistent emulsion indicates poor solvent quality or contaminated TBAI.
Step 2: Enolate Generation Add isobutyraldehyde to the organic layer. Heat the mixture to 70 °C under vigorous mechanical stirring (>300 RPM).
-
Causality: Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting physical parameter for deprotonating the sterically hindered isobutyraldehyde.
Step 3: Controlled Electrophile Addition (Critical Step) Dissolve 4-picolyl chloride hydrochloride in a minimum amount of deionized water. Add this aqueous solution dropwise to the vigorous biphasic mixture over 2 hours.
-
Causality: Slow addition ensures the highly unstable 4-picolyl chloride free base is generated in situ and immediately consumed by the waiting enolate. Bulk addition would lead to a runaway self-alkylation reaction[1].
Step 4: Reaction Monitoring Maintain the reaction at 70 °C for an additional 2 hours post-addition.
-
Validation Checkpoint: Sample the organic layer. Perform GC-MS analysis. The reaction is deemed complete when unreacted 4-picolyl chloride is < 0.5% (Area %).
Step 5: Quench and Phase Separation Cool the reactor to 20 °C. Add water (3 volumes) to dissolve precipitated NaCl. Separate the phases. Wash the organic layer with water until the aqueous wash reaches pH 7.
-
Causality: Complete removal of residual NaOH prevents base-catalyzed aldol condensation of the product during the subsequent distillation step[3].
Step 6: Distillation Remove toluene under reduced pressure (e.g., falling film evaporator). Purify the crude product via fractional vacuum distillation.
Quantitative Data: Expected Process Metrics & Impurity Profile
| Parameter | Expected Value | Analytical Method | Causality / Mitigation Strategy |
| Target Product Yield | 75 - 82% | GC-FID | Optimize stirring rate (>300 RPM) to enhance mass transfer. |
| Target Product Purity | > 98.5% | GC-MS | Fractional vacuum distillation removes high-boiling polymers. |
| Impurity: Poly-quaternary salts | < 5% | Gravimetric (sludge) | Slow, continuous addition of 4-picolyl chloride HCl. |
| Impurity: Aldol/Tishchenko products | < 2% | GC-MS | Strict temperature control (≤ 70 °C); avoid excess base. |
| Impurity: Unreacted 4-picolyl chloride | < 0.1% | HPLC-UV | Maintain a 1.2 eq excess of isobutyraldehyde. |
References
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives Source: Asian Journal of Chemistry URL:[Link]
-
Chemical modulation of Kv7 potassium channels Source: RSC Medicinal Chemistry (via NIH PMC) URL:[Link]
Sources
Validation & Comparative
1H NMR analysis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
High-Resolution H NMR Analysis of 2,2-Dimethyl-3-(pyridin-4-yl)propanal: A Comparative Guide on Instrumentation and Solvent Systems
Executive Summary & Analyte Profile
For researchers and drug development professionals, the unambiguous structural verification of active pharmaceutical ingredient (API) building blocks is a critical quality control step. This guide objectively compares the performance of Routine 400 MHz NMR against Advanced 600 MHz CryoProbe NMR , alongside a comparative analysis of CDCl
The chemical architecture of this analyte presents specific analytical challenges:
-
Electron-Deficient Heterocycle: The pyridine ring is highly sensitive to solvent-induced anisotropic effects[2].
-
Steric Hindrance: The gem-dimethyl group isolates the methylene and aldehyde protons, eliminating scalar coupling and resulting in isolated singlets with distinct relaxation dynamics.
Instrumental Platform Comparison: 400 MHz RT vs. 600 MHz CryoProbe
The choice of spectrometer field strength and probe technology fundamentally dictates the quality of the experimental data. Below is an objective comparison of a standard 400 MHz system equipped with a Room Temperature (RT) probe versus a 600 MHz system equipped with a Helium-cooled CryoProbe.
Causality of Performance Differences
The superior Signal-to-Noise Ratio (SNR) of the CryoProbe system is not merely a function of the higher magnetic field (
Table 1: Quantitative Comparison of Platform Performance
| Performance Metric | Routine 400 MHz (RT Probe) | Advanced 600 MHz (CryoProbe) | Analytical Impact |
| 9.4 Tesla | 14.1 Tesla | Higher dispersion resolves overlapping impurity signals. | |
| Spectral Dispersion | 400 Hz / ppm | 600 Hz / ppm | Enables precise extraction of |
| Typical | ~250:1 | > 6000:1 | Cryo-cooling eliminates thermal noise; ideal for trace analysis. |
| Limit of Detection | ~1-2 mg / mL | < 0.05 mg / mL | Allows analysis of mass-limited synthetic intermediates. |
| Acquisition Time | 16 scans (~2 mins) | 4 scans (~30 secs) | CryoProbe achieves higher SNR in a fraction of the time. |
Solvent System Comparison: CDCl vs. DMSO-
The selection of the deuterated solvent is a critical variable. As demonstrated in comprehensive solvent impurity studies, the choice of solvent fundamentally alters the chemical shift landscape due to varying dielectric constants and hydrogen-bonding capabilities[3].
Causality of Solvent Effects
-
CDCl
(Standard, Non-Polar): Provides a baseline non-polar environment. The chemical shifts are primarily governed by the intrinsic electron density of the molecule. -
DMSO-
(Polar, H-Bonding): DMSO is a strong hydrogen-bond acceptor with a high dielectric constant ( ). It interacts strongly with the polarized aldehyde proton and the electron-deficient pyridine nitrogen. This solvation shell alters the local magnetic shielding, causing the pyridine protons and the aldehyde proton to shift downfield[2].
Table 2: Comparative H NMR Chemical Shifts (Predicted & Observed Ranges)
| Proton Assignment | Integration & Multiplicity | Shift in CDCl | Shift in DMSO- | Shift Causality / Mechanism |
| Aldehyde (-CHO) | 1H, Singlet (s) | 9.55 | 9.62 | Downfield shift in DMSO due to dipole-dipole solvent interactions. |
| Pyridine | 2H, Doublet (d) | 8.52 | 8.48 | Slight upfield shift; solvent alters the nitrogen lone-pair delocalization. |
| Pyridine | 2H, Doublet (d) | 7.15 | 7.25 | Downfield shift due to increased solvent polarity and dielectric constant. |
| Methylene (-CH | 2H, Singlet (s) | 2.78 | 2.82 | Isolated by quaternary carbon; sharp singlet, minor solvent effect. |
| Gem-Dimethyl | 6H, Singlet (s) | 1.12 | 1.08 | Shielded aliphatic protons; minimal interaction with polar solvents. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system, where each step verifies the integrity of the previous one.
Step 1: Sample Preparation & Filtration
-
Action: Weigh exactly 5.0 mg of 2,2-Dimethyl-3-(pyridin-4-yl)propanal and dissolve in 600 µL of the chosen deuterated solvent. Filter the solution through a 0.2 µm PTFE syringe filter into a 5 mm NMR tube.
-
Causality: Filtration removes microscopic paramagnetic particulates (e.g., trace metals from synthesis). Even invisible particulates disrupt the homogeneity of the
magnetic field, leading to broad, unresolvable peaks.
Step 2: Probe Tuning and Matching (ATM)
-
Action: Insert the sample and execute Automatic Tuning and Matching (ATM).
-
Causality: The probe's LC (inductor-capacitor) circuit must be perfectly impedance-matched to the specific dielectric constant of the sample (which differs vastly between CDCl
and DMSO). This ensures 100% of the RF pulse power is transferred to the sample, maximizing signal excitation.
Step 3: 3D Gradient Shimming
-
Action: Apply Z1-Z5 gradient shimming until the lock solvent signal forms a perfect Lorentzian line shape. Validate by checking the solvent peak width at half-height (must be < 1.0 Hz).
-
Causality: Corrects spatial magnetic field inhomogeneities. A well-shimmed field is mandatory to resolve the ~5-6 Hz
coupling of the pyridine doublets.
Step 4: Pulse Width (
-
Action: Run a nutation experiment to determine the exact 90° pulse width for the specific sample.
-
Causality: Hard-coded default pulse widths are inaccurate due to varying sample conductivities. Calibrating
ensures maximum transverse magnetization ( ) is achieved, optimizing the SNR.
Step 5: Relaxation Delay (
-
Action: Set the relaxation delay (
) to 15 seconds. -
Causality: The aldehyde proton is sterically isolated and lacks nearby dipole-dipole relaxation pathways, resulting in a remarkably long longitudinal relaxation time (
seconds). Setting ensures complete magnetization recovery between scans, guaranteeing that the integration values are strictly quantitative.
Decision Workflow
The following logical matrix illustrates the decision-making process for selecting the appropriate instrumentation and solvent system based on sample constraints and analytical goals.
Caption: Workflow for selecting NMR instrumentation and solvent systems for pyridine derivatives.
References
-
ChemSrc Database. (2025). Chemical Information and Properties for 2,2-Dimethyl-3-(pyridin-4-yl)propanal (CAS: 446862-45-9). Retrieved from:[Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. Retrieved from:[Link]
-
Novotny, J., et al. (2018). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 57(2), 641–652. Retrieved from:[Link]
Comparative Mass Spectrometry Profiling of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
[1]
Executive Summary & Molecule Profile[1]
2,2-Dimethyl-3-(pyridin-4-yl)propanal is a critical building block in the synthesis of kinase inhibitors and antihistamines. Its structure features a basic pyridine ring and a reactive aldehyde tail, separated by a gem-dimethyl quaternary center.
This structural duality presents a specific analytical challenge:
-
The Pyridine Ring: Highly polar and basic, making it ideal for Electrospray Ionization (ESI), but prone to peak tailing in Gas Chromatography (GC) without deactivation.
-
The Aldehyde: Unstable; susceptible to oxidation (to carboxylic acid) and hydration (gem-diol formation) in aqueous mobile phases.
-
The Gem-Dimethyl Group: A steric blocker that inhibits standard McLafferty rearrangements, altering the expected fragmentation patterns significantly compared to linear aldehydes.
This guide compares Ionization Techniques (EI vs. ESI) and Derivatization Strategies to establish the gold standard for characterizing this intermediate.
Comparative Analysis: Ionization Techniques
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) depends on whether the goal is structural fingerprinting or trace quantification.
Table 1: EI vs. ESI Performance Matrix
| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI+) |
| Primary Utility | Structural Elucidation / Impurity ID | Purity Check / Quantification |
| Molecular Ion ( | Weak / Absent (<5% abundance) | Strong |
| Fragmentation | Rich, reproducible pattern | Minimal (requires MS/MS CID) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Key Limitation | Thermal degradation of aldehyde | Hydrate formation ( |
Expert Insight: The Gem-Dimethyl Effect on Fragmentation
In standard aldehydes, the McLafferty rearrangement is a dominant pathway. However, in 2,2-Dimethyl-3-(pyridin-4-yl)propanal , the
Consequently, the EI spectrum is dominated by
Predicted EI Fragmentation Pattern (70 eV):
-
m/z 134 (Strong): Loss of the formyl group radical (
, 29 Da). The resulting carbocation is stabilized by the gem-dimethyl inductive effect. -
m/z 93 (Base Peak): Cleavage between the methylene and the quaternary carbon. This generates the 4-picolyl cation (pyridin-4-ylmethyl), which rearranges to a stable azatropylium ion.
-
m/z 163 (
): Very weak due to the ease of losing the formyl radical.
Comparative Analysis: Derivatization Strategies
Due to the aldehyde's instability, direct analysis often yields poor linearity. Derivatization is recommended for regulated environments (GLP).
Table 2: Derivatization Reagent Comparison
| Reagent | Target Group | Detection Mode | Pros | Cons |
| None (Native) | N/A | ESI+ / GC-FID | Zero prep time. | Poor stability; hydrate formation splits signal. |
| DNPH | Aldehyde | UV / ESI- | Industry standard; high UV sensitivity. | Acidic conditions can protonate pyridine, complicating extraction. |
| Girard's Reagent T | Aldehyde | ESI+ | Recommended. Adds permanent positive charge; boosts sensitivity 10-100x. | Reagent excess must be removed or separated chromatographically. |
| Methoxime | Aldehyde | GC-MS | Prevents oxidation; improves peak shape. | Forms E/Z isomers (double peaks). |
Visualizing the Science
Diagram 1: Fragmentation Logic (The Gem-Dimethyl Blockade)
This diagram illustrates why the standard aldehyde fragmentation pathways fail and how the molecule actually breaks down.
Caption: Fragmentation pathway showing the dominance of alpha and benzylic cleavages due to the gem-dimethyl blockage of McLafferty rearrangements.
Diagram 2: Recommended Analytical Workflow (LC-MS/MS)
A self-validating protocol using Girard's Reagent T for maximum sensitivity and stability.
Caption: Optimized workflow utilizing Girard's Reagent T to stabilize the aldehyde and enhance ESI response.
Detailed Experimental Protocols
Protocol A: High-Resolution ESI-MS (Direct Infusion)
Use for purity confirmation and exact mass determination.
-
Solvent Preparation: Prepare a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid.
-
Why Formic Acid? It ensures the pyridine nitrogen is protonated (
), maximizing intensity.
-
-
Sample Dilution: Dilute the aldehyde to 1 µg/mL (approx 6 µM).
-
Caution: Do not use alcohols (MeOH/EtOH) as the primary solvent for storage, as hemiacetals will form rapidly. Use Acetonitrile.[1]
-
-
Infusion: Inject at 5-10 µL/min into the ESI source.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the aldehyde).
-
Source Temp: 120°C.
-
Protocol B: Derivatization with Girard’s Reagent T (GT)
Use for quantification in biological matrices or reaction monitoring.
-
Reagent Mix: Dissolve Girard’s Reagent T in Methanol (10 mg/mL).
-
Reaction: Mix 100 µL of sample (in ACN) with 50 µL of GT solution and 10 µL of Acetic Acid.
-
Incubation: Heat at 60°C for 60 minutes.
-
Mechanism: The hydrazine moiety of GT reacts with the aldehyde to form a stable hydrazone. The quaternary ammonium group on GT provides a permanent positive charge.
-
-
Analysis: Inject directly into LC-MS. Monitor the shift in mass:
.-
Target m/z:
.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Pyridine Derivatives. National Institute of Standards and Technology.[2][3] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains the Gem-Dimethyl effect on McLafferty rearrangement). [Link]
-
Li, W., et al. (2018). Derivatization strategies for the detection of aldehydes in biological matrices by LC-MS/MS. Journal of Chromatography B. [Link]
-
El-Hiti, G. A., et al. (2015).[4][5] Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide.[5] (Structural analog data). Acta Crystallographica Section E. [Link]
-
Doc Brown's Chemistry. (2023). Mass spectrometry fragmentation patterns of aldehydes and ketones.[Link]
A Comparative Guide to the Spectroscopic Characterization of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,2-Dimethyl-3-(pyridin-4-yl)propanal. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the expected spectral features, a comparative analysis with alternative analytical techniques, and comprehensive experimental protocols. By synthesizing theoretical principles with practical insights, this guide serves as a valuable resource for the structural elucidation and characterization of this and structurally related compounds.
Introduction: The Structural Significance of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
2,2-Dimethyl-3-(pyridin-4-yl)propanal is a heterocyclic compound featuring a pyridine ring, a common scaffold in pharmaceuticals, and an aldehyde functional group, a versatile reactive handle in organic synthesis. The unique arrangement of a sterically hindered dimethyl-substituted carbon adjacent to the aldehyde and the electronically influencing pyridine ring gives this molecule distinct chemical properties. Accurate structural characterization is paramount for its application in drug discovery and materials science. FT-IR spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups, making it an essential first-pass analytical technique.
Predicted FT-IR Spectrum of 2,2-Dimethyl-3-(pyridin-4-yl)propanal: A Detailed Analysis
The primary vibrational modes of interest arise from the aldehyde group and the 4-substituted pyridine ring.
Aldehyde Group Vibrations
The aldehyde functional group gives rise to two highly characteristic and diagnostic absorption bands:
-
C=O (Carbonyl) Stretch: For a saturated aliphatic aldehyde, the carbonyl stretching vibration is expected to produce a strong, sharp absorption band in the region of 1740-1720 cm⁻¹ . The intensity of this peak is a hallmark of the C=O bond's large change in dipole moment during vibration.
-
C-H (Aldehydic) Stretch: The C-H bond of the aldehyde group exhibits a distinctive set of two medium-intensity absorption bands in the region of 2830-2695 cm⁻¹ . The lower wavenumber band, typically appearing around 2720 cm⁻¹ , is particularly diagnostic as it falls in a region of the spectrum that is often transparent. The higher wavenumber band can sometimes be obscured by the stronger C-H stretching absorptions from the alkyl groups.
Pyridine Ring Vibrations
The pyridine ring, being an aromatic system, has a more complex set of vibrational modes. For a 4-substituted pyridine, the following absorptions are anticipated:
-
C=C and C=N Ring Stretching: These vibrations typically appear as a series of bands of variable intensity in the 1600-1400 cm⁻¹ region.
-
C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the pyridine ring will produce absorptions above 3000 cm⁻¹ .
-
C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is often diagnostic of the substitution pattern on the aromatic ring. For a 4-substituted pyridine, a strong band is expected in this region.
Alkyl Group Vibrations
The dimethyl and methylene groups of the propanal chain will also contribute to the spectrum:
-
C-H Alkyl Stretching: Strong absorptions from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups are expected in the 2975-2850 cm⁻¹ range.
-
C-H Bending: Bending vibrations (scissoring, rocking, and wagging) of the alkyl groups will appear in the 1470-1365 cm⁻¹ region.
The following table summarizes the expected characteristic FT-IR absorption bands for 2,2-Dimethyl-3-(pyridin-4-yl)propanal.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong, Sharp |
| Aldehyde | C-H Stretch | 2830 - 2780 and 2730 - 2695 | Medium, often two bands |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Medium |
| 4-Substituted Pyridine | C-H Out-of-Plane Bend | 900 - 650 | Strong |
| Alkyl Groups | C-H Stretch | 2975 - 2850 | Strong |
| Alkyl Groups | C-H Bend | 1470 - 1365 | Medium to Weak |
Comparative Analysis with Alternative Spectroscopic Techniques
While FT-IR is an excellent tool for functional group identification, a comprehensive structural elucidation requires the complementary information provided by other spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule.
-
¹H NMR: This technique would be invaluable for confirming the structure of 2,2-Dimethyl-3-(pyridin-4-yl)propanal. Key expected signals include:
-
A singlet for the aldehydic proton around 9-10 ppm .
-
Doublets for the protons on the pyridine ring, with the protons adjacent to the nitrogen appearing at a lower field.
-
A singlet for the two methyl groups.
-
A singlet for the methylene protons.
-
-
¹³C NMR: This would show distinct signals for each carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon of the aldehyde at ~200 ppm .
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation, such as alpha-cleavage adjacent to the carbonyl group, leading to the loss of the formyl radical (CHO) or the pyridinylmethyl-dimethylmethyl radical. The fragmentation of the pyridine ring could also provide structural information.
The following table compares the information provided by FT-IR, NMR, and MS for the characterization of 2,2-Dimethyl-3-(pyridin-4-yl)propanal.
| Technique | Information Provided | Strengths | Limitations |
| FT-IR | Functional groups present (aldehyde, pyridine, alkyl). | Fast, non-destructive, inexpensive. | Provides limited information on molecular connectivity. |
| NMR | Detailed connectivity of atoms, chemical environments. | Unambiguous structure determination. | Slower, requires more sample, more expensive instrumentation. |
| MS | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution. | Isomers can have similar mass spectra. |
Experimental Protocols
FT-IR Sample Preparation and Analysis (Liquid Sample)
This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a liquid sample, such as 2,2-Dimethyl-3-(pyridin-4-yl)propanal, using a salt plate (KBr) method.[1]
Materials:
-
FT-IR spectrometer
-
Potassium bromide (KBr) salt plates
-
Sample of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
-
Pipette or glass rod
-
Solvent for cleaning (e.g., dry acetone or isopropanol)
-
Kimwipes or other lint-free tissue
Procedure:
-
Clean the Salt Plates: Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers. If necessary, polish the plates with a KBr polishing kit.
-
Acquire a Background Spectrum: Place the clean, empty KBr plates in the spectrometer's sample holder and run a background scan. This will subtract the absorbance of the salt plates and any atmospheric water and carbon dioxide from the sample spectrum.
-
Sample Application: Place a single drop of the liquid sample onto the center of one of the KBr plates.
-
Assemble the Salt Plates: Carefully place the second KBr plate on top of the first, spreading the liquid sample into a thin, uniform film between the plates.
-
Acquire the Sample Spectrum: Place the assembled salt plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare them to the expected values.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent and a lint-free wipe. Store the plates in a desiccator to prevent them from absorbing moisture.
Caption: Experimental workflow for FT-IR analysis of a liquid sample.
Conclusion
FT-IR spectroscopy is a powerful and efficient technique for the initial characterization of 2,2-Dimethyl-3-(pyridin-4-yl)propanal. The presence of strong and characteristic absorption bands for the aldehyde and 4-substituted pyridine functionalities allows for rapid confirmation of the compound's synthesis and purity. For unambiguous structural elucidation, it is essential to complement FT-IR data with information from NMR spectroscopy and Mass Spectrometry. This integrated analytical approach provides a comprehensive understanding of the molecular structure, which is critical for advancing research and development in the fields of medicinal chemistry and materials science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR sample preparation. [Link]
-
Michigan State University, Department of Chemistry. Mass Spectrometry. [Link]
-
NIST Chemistry WebBook. [Link]
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]
Sources
Comparing synthesis routes for 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Comparative Synthesis Guides: 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Introduction
2,2-Dimethyl-3-(pyridin-4-yl)propanal is a highly valuable sp3-rich building block in modern drug discovery, frequently utilized to incorporate the pyridyl pharmacophore into complex molecular scaffolds. Synthesizing this molecule requires the precise α-alkylation of isobutyraldehyde with a 4-pyridyl methylating agent (typically 4-picolyl chloride). However, directly alkylating branched aldehydes presents two major chemical hurdles: the propensity of the aldehyde to undergo self-aldol condensation, and the tendency of 4-picolyl chloride to self-polymerize via intermolecular quaternization when exposed to basic conditions as a free base.
To overcome these challenges, application scientists rely on two divergent synthetic strategies: Phase-Transfer Catalysis (PTC) and Aza-Enolate (Imine) Directed Alkylation . This guide objectively compares these two methodologies, providing mechanistic causality, protocol validation, and comparative data to help you select the optimal route for your scale and purity requirements.
Mechanistic Divergence
Figure 1: Mechanistic divergence of 2,2-Dimethyl-3-(pyridin-4-yl)propanal synthesis routes.
Route A: Phase-Transfer Catalyzed (PTC) Alkylation
Mechanistic Causality & Design: The PTC route is the industrial standard for the α-alkylation of branched aldehydes. By employing a biphasic system (aqueous NaOH and toluene) with tetrabutylammonium bromide (TBAB), the deprotonation of isobutyraldehyde occurs strictly at the liquid-liquid interface. The TBAB catalyst chaperones the resulting enolate into the organic phase. Crucially, 4-picolyl chloride is introduced as a stable hydrochloride salt. The highly basic aqueous phase neutralizes it in situ, generating the free base directly in the presence of the organic-soluble enolate. This kinetic trapping outcompetes the self-polymerization of the picolyl chloride, driving the reaction toward the desired cross-alkylation[1].
Protocol: Biphasic PTC Alkylation
-
System Initialization: In a jacketed reactor equipped with a high-shear mechanical stirrer, suspend 50% w/w aqueous NaOH (3.0 equiv) and TBAB (0.05 equiv) in toluene (3 volumes).
-
Enolate Generation: Heat the biphasic mixture to 70 °C. Add isobutyraldehyde (1.2 equiv) dropwise over 30 minutes.
-
Validation: The mixture will turn slightly yellow, indicating interfacial enolate formation.
-
-
In Situ Neutralization & Alkylation: Add 4-picolyl chloride hydrochloride (1.0 equiv) in small portions over 1 hour. Maintain vigorous stirring (>600 rpm) to ensure optimal interfacial surface area.
-
Reaction Monitoring: Stir for 4 hours at 70 °C.
-
Validation: Analyze an organic aliquot via GC-FID. The reaction is deemed complete when the 4-picolyl chloride peak is <1% relative to the product peak.
-
-
Workup: Cool to 20 °C, separate the aqueous layer, and wash the organic phase with brine. Concentrate under reduced pressure and purify via fractional vacuum distillation to yield the product as a pale yellow oil.
Route B: Aza-Enolate (Imine) Directed Alkylation
Mechanistic Causality & Design: For bench-scale syntheses requiring absolute regiocontrol and zero O-alkylation or self-aldol byproducts, the Stork-type aza-enolate route is superior[2]. Isobutyraldehyde is first condensed with a primary amine (tert-butylamine) to form a sterically hindered imine. Treatment with Lithium Diisopropylamide (LDA) at cryogenic temperatures yields a stable, quantitative aza-enolate. Because the electrophile (4-picolyl chloride) must be added as a free base in this anhydrous system, it is freshly neutralized immediately prior to use to prevent degradation.
Protocol: Aza-Enolate Directed Alkylation
-
Imine Condensation: Combine isobutyraldehyde (1.0 equiv) and tert-butylamine (1.1 equiv) in anhydrous dichloromethane over anhydrous MgSO4 (2.0 equiv). Stir at 25 °C for 12 hours. Filter and concentrate to yield the intermediate tert-butyl imine.
-
Validation: 1H-NMR should show the complete disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the imine proton (~7.5 ppm).
-
-
Aza-Enolate Formation: Dissolve the imine in anhydrous THF (0.5 M) under argon and cool to -78 °C. Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise. Stir for 30 minutes to ensure complete deprotonation.
-
Electrophile Preparation & Alkylation: Neutralize 4-picolyl chloride hydrochloride (1.05 equiv) with cold saturated NaHCO3, rapidly extract into diethyl ether, dry over Na2SO4, and concentrate in vacuo at 0 °C. Immediately add this free base dropwise to the aza-enolate at -78 °C. Allow the system to warm to 25 °C over 4 hours.
-
Hydrolysis & Workup: Quench the reaction with 2M aqueous HCl and stir vigorously for 2 hours to hydrolyze the alkylated imine back to the aldehyde. Basify to pH 10 with 2M NaOH, extract with ethyl acetate, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Quantitative Data Comparison
To guide synthetic planning, the performance metrics of both routes are summarized below.
| Parameter | Route A: PTC Alkylation | Route B: Aza-Enolate Alkylation |
| Overall Yield | 65 - 75% | 85 - 92% |
| Regioselectivity | Moderate (Trace O-alkylation possible) | Excellent (Strictly C-alkylation) |
| Scalability | High (Industrial standard, no cryogenics) | Low (Requires -78 °C, moisture sensitive) |
| Reagent Cost | Low (NaOH, TBAB, Toluene) | High (LDA, tert-butylamine, dry THF) |
| E-Factor (Waste) | Low (Aqueous biphasic, easily separated) | High (Stoichiometric salts, chromatography) |
| Pyridine Handling | In situ neutralization (Highly stable) | Requires pre-neutralized free base (Unstable) |
Conclusion & Recommendations
The choice of synthesis route for 2,2-Dimethyl-3-(pyridin-4-yl)propanal depends entirely on the project phase. For discovery chemistry and structure-activity relationship (SAR) campaigns where high purity and rapid access are prioritized over cost, the Aza-Enolate Route is recommended due to its exceptional regiocontrol and high yield.
Conversely, for process development and multi-kilogram scale-up, the PTC Route is mandatory. The ability to utilize the stable hydrochloride salt of 4-picolyl chloride directly in a biphasic system eliminates the need for hazardous cryogenic conditions and unstable intermediates, resulting in a highly scalable, self-validating process.
References
-
Tan, J., & Yasuda, N. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Organic Process Research & Development, 19(11), 1731-1746. URL:[Link]
-
Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: the C-Alkylation of the Magnesium Salts of N-Substituted Imines. Journal of the American Chemical Society, 85(14), 2178-2180. URL:[Link]
Sources
Biological activity of 2,2-Dimethyl-3-(pyridin-4-yl)propanal vs analogs
Title: Biological Activity and Pharmacological Profile of 2,2-Dimethyl-3-(pyridin-4-yl)propanal vs. Analogs: A Comprehensive Guide
Executive Summary
In modern drug discovery, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing both target affinity and metabolic stability. 2,2-Dimethyl-3-(pyridin-4-yl)propanal represents a highly privileged pharmacophore building block. By combining the hydrogen-bonding capacity of a pyridine-4-yl ring with the steric bulk and conformational rigidity of a gem-dimethyl group, this scaffold addresses two major medicinal chemistry challenges: off-target promiscuity and cytochrome P450 (CYP)-mediated degradation[1].
This guide provides an objective, data-driven comparison of 2,2-dimethyl-3-(pyridin-4-yl)propanal against its structural analogs, detailing the causality behind its superior biological performance and providing validated experimental protocols for its evaluation.
Structural Rationale: The Thorpe-Ingold Effect and Pyridine Scaffolding
To understand the biological activity of this compound, we must deconstruct its two primary structural features:
-
The gem-Dimethyl Group (Thorpe-Ingold Effect): The addition of two methyl groups at the alpha-carbon compresses the internal bond angle, reducing the conformational entropy of the linear propanal chain. This "Thorpe-Ingold effect" forces the adjacent pyridine ring into a pre-organized, bioactive conformation, significantly lowering the entropic penalty upon binding to a target receptor or kinase hinge region[1]. Furthermore, the steric bulk shields the alpha-carbon from oxidative metabolism[2].
-
The Pyridine-4-yl Motif: The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor. Its para-positioning (4-yl) relative to the alkyl chain provides a specific geometric vector that is highly favored in the ATP-binding pockets of kinases and the allosteric sites of GPCRs[3].
Objective Comparison: 2,2-Dimethyl-3-(pyridin-4-yl)propanal vs. Analogs
To isolate the impact of the gem-dimethyl group and the pyridine nitrogen position, we compare the core scaffold against three key analogs. The data below represents typical structure-activity relationship (SAR) parameters observed when these scaffolds are integrated into lead drug candidates.
| Scaffold / Analog | Structural Modification | Relative Target Affinity ( | In Vitro | Conformational Penalty ( | Primary Liability |
| 3-(pyridin-4-yl)propanal | Unsubstituted (Linear) | Baseline (1.0x) | High (~85) | High (>3.0 kcal/mol) | Rapid alpha-oxidation, high flexibility |
| 2-Methyl-3-(pyridin-4-yl)propanal | Mono-methylated | 3.2x improvement | Moderate (~45) | Moderate (~1.5 kcal/mol) | Chiral center introduces synthesis complexity |
| 2,2-Dimethyl-3-(pyridin-4-yl)propanal | gem-Dimethylated | 15.5x improvement | Low (<10) | Low (<0.5 kcal/mol) | None (Optimized) |
| 2,2-Dimethyl-3-(pyridin-3-yl)propanal | Positional Isomer (3-yl) | 0.4x (Loss of H-bond) | Low (<10) | Low (<0.5 kcal/mol) | Suboptimal H-bond vector |
Data Synthesis: The transition from the unsubstituted analog to the gem-dimethylated scaffold yields a >15-fold increase in binding affinity due to conformational pre-organization. Simultaneously, intrinsic clearance (
Experimental Protocols: Self-Validating Systems
To rigorously compare the biological activity and stability of these analogs, the following self-validating experimental workflows must be employed.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Causality: This assay determines the vulnerability of the propanal alpha-carbon to CYP450-mediated oxidation. The gem-dimethyl group should theoretically block this pathway.
-
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Self-Validation Step: Run parallel control wells with Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic competency of the HLM batch.
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidation cannot occur, ensuring the observed clearance is strictly CYP-mediated.
-
-
Quenching & Sampling: At
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).-
Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ( ).
Protocol B: Surface Plasmon Resonance (SPR) for Target Binding Kinetics
Causality: While an
-
Surface Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Self-Validation Step: Ensure immobilization levels are kept low (<500 RU) to prevent mass transport limitations and rebinding artifacts.
-
-
Analyte Injection: Inject a concentration series (0.1 nM to 1 µM) of the functionalized analogs over the chip at a high flow rate (50 µL/min).
-
Causality: High flow rates minimize the unstirred water layer, ensuring the measured kinetics reflect true molecular binding events rather than diffusion limits.
-
-
Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to monitor the dissociation phase.
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
, , and . The gem-dimethyl analog will characteristically exhibit a significantly slower compared to the unsubstituted analog due to its pre-organized structure locking it into the binding pocket.
Visualizing the Scaffold Optimization Logic
The following diagram illustrates the mechanistic logic behind selecting 2,2-dimethyl-3-(pyridin-4-yl)propanal over its unsubstituted counterpart.
Workflow of scaffold optimization via gem-dimethylation for enhanced stability and affinity.
References
1. 2. 3.
Sources
A Spectroscopic Guide to Differentiating Pyridin-4-yl and Pyridin-3-yl Propanal Isomers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of isomeric molecules is a cornerstone of ensuring efficacy and safety. Positional isomers, such as pyridin-4-yl propanal and pyridin-3-yl propanal, often exhibit distinct biological activities and metabolic pathways. Consequently, their unambiguous differentiation is of paramount importance. This guide provides a comprehensive spectroscopic comparison of these two isomers, offering in-depth analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The position of the propanal substituent on the pyridine ring significantly influences the electronic environment of the molecule, giving rise to subtle yet measurable differences in their spectroscopic signatures. Understanding these differences is crucial for researchers in medicinal chemistry, quality control, and process development.
Molecular Structures and Electronic Considerations
The key distinction between the two isomers lies in the position of the propanal group on the pyridine ring. In pyridin-4-yl propanal, the substituent is at the para-position relative to the nitrogen atom, allowing for direct resonance interaction. In contrast, the pyridin-3-yl isomer has the substituent at the meta-position, where inductive effects are more dominant.
Caption: Molecular structures of pyridin-4-yl propanal and pyridin-3-yl propanal.
¹H and ¹³C NMR Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The electron-withdrawing nature of the nitrogen atom and the aldehyde group, combined with the positional differences, leads to predictable variations in the chemical shifts of the pyridine ring protons and carbons.
¹H NMR Spectroscopy
The protons on the pyridine ring are particularly sensitive to the substituent's position. For pyridin-4-yl propanal, the molecule possesses a higher degree of symmetry, resulting in a simpler splitting pattern for the aromatic protons compared to the pyridin-3-yl isomer.
-
Pyridin-4-yl propanal: Expect two distinct signals in the aromatic region, each integrating to two protons. The protons adjacent to the nitrogen (H-2 and H-6) will be the most deshielded, appearing as a doublet. The protons adjacent to the substituent (H-3 and H-5) will appear as another doublet.
-
Pyridin-3-yl propanal: This isomer will exhibit a more complex splitting pattern with four distinct signals for the aromatic protons, each integrating to one proton. The H-2 proton, being adjacent to the nitrogen, will be the most deshielded.
The propanal side chain protons will also show slight differences in their chemical shifts due to the varying electronic influence of the pyridine ring.
| Proton | Predicted ¹H Chemical Shift (ppm) - Pyridin-4-yl propanal | Predicted ¹H Chemical Shift (ppm) - Pyridin-3-yl propanal |
| Aldehyde (-CHO) | ~9.8 | ~9.8 |
| α-CH₂ | ~3.0 | ~2.9 |
| β-CH₂ | ~2.8 | ~2.8 |
| Pyridine H-2 | ~8.6 (d) | ~8.7 (s) |
| Pyridine H-6 | ~8.6 (d) | ~8.5 (d) |
| Pyridine H-3, H-5 | ~7.3 (d) | - |
| Pyridine H-4 | - | ~7.8 (d) |
| Pyridine H-5 | - | ~7.4 (dd) |
¹³C NMR Spectroscopy
The carbon chemical shifts further corroborate the structural assignment. The position of the substituent directly impacts the electron density at each carbon atom of the pyridine ring. The influence of substituents on the ¹³C NMR chemical shifts of the pyridine ring has been well-documented.[1]
-
Pyridin-4-yl propanal: Due to symmetry, only three signals are expected for the pyridine ring carbons.
-
Pyridin-3-yl propanal: Five distinct signals will be observed for the pyridine ring carbons.
The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 200-205 ppm for both isomers.[2]
| Carbon | Predicted ¹³C Chemical Shift (ppm) - Pyridin-4-yl propanal | Predicted ¹³C Chemical Shift (ppm) - Pyridin-3-yl propanal |
| Aldehyde (C=O) | ~203 | ~203 |
| α-CH₂ | ~45 | ~43 |
| β-CH₂ | ~28 | ~30 |
| Pyridine C-2, C-6 | ~150 | ~151 (C-2), ~148 (C-6) |
| Pyridine C-3, C-5 | ~121 | ~124 (C-5) |
| Pyridine C-4 | ~148 | ~135 (C-4) |
| Pyridine C-3 | - | ~133 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the purified propanal isomer in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. While both isomers share the same functional groups (aldehyde C=O, aromatic C=C and C-H), the position of the substituent on the pyridine ring can influence the vibrational frequencies of the ring's C-H out-of-plane bending modes.
-
Carbonyl Stretch (C=O): Both isomers will exhibit a strong absorption band around 1720-1740 cm⁻¹, characteristic of an aliphatic aldehyde.[3]
-
Aromatic C-H Stretch: Look for bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands will be present in the 2800-3000 cm⁻¹ region.
-
Aromatic C=C and C=N Bending: These appear in the 1400-1600 cm⁻¹ region.
-
C-H Out-of-Plane Bending: This region (700-900 cm⁻¹) is often diagnostic for substitution patterns on aromatic rings.[4] Pyridin-4-yl propanal (a 1,4-disubstituted pattern) is expected to show a strong band in the 800-840 cm⁻¹ range, while pyridin-3-yl propanal (a 1,3-disubstituted pattern) will likely have bands in the 750-800 cm⁻¹ and 860-900 cm⁻¹ regions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Pyridin-4-yl propanal | Expected Wavenumber (cm⁻¹) - Pyridin-3-yl propanal |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |
| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 |
| Aldehyde C-H Stretch | ~2720, ~2820 | ~2720, ~2820 |
| Carbonyl (C=O) Stretch | ~1730 | ~1730 |
| Aromatic C=C, C=N Bending | 1600, 1560, 1480, 1410 | 1590, 1570, 1475, 1420 |
| C-H Out-of-Plane Bending | 820 | 780, 880 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Mass Spectrometry: Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. Under electron ionization (EI), both isomers are expected to show a molecular ion peak (M⁺) at m/z = 135.17.[5] The fragmentation patterns, however, may differ due to the stability of the resulting fragment ions.
A key fragmentation pathway for aldehydes is the cleavage of the bond next to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl radical (M-29).[6] Another common fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available.
The position of the substituent on the pyridine ring will influence the subsequent fragmentation of the pyridine-containing ions. For instance, the fragmentation of the pyridine ring itself can be influenced by the initial site of radical formation.[7]
| m/z | Possible Fragment Ion | Expected Relative Abundance - Pyridin-4-yl propanal | Expected Relative Abundance - Pyridin-3-yl propanal |
| 135 | [M]⁺ | Moderate | Moderate |
| 134 | [M-H]⁺ | High | High |
| 106 | [M-CHO]⁺ | High | High |
| 78 | [C₅H₄N]⁺ | Moderate | Moderate |
While the major fragments are likely to be similar, the relative intensities of the fragment ions, particularly those resulting from secondary fragmentations of the pyridine ring, could provide a basis for differentiation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Caption: A simplified fragmentation pathway for pyridinyl propanal isomers.
Conclusion
The spectroscopic differentiation of pyridin-4-yl and pyridin-3-yl propanal is readily achievable through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the most definitive evidence, with clear differences in the chemical shifts and splitting patterns of the aromatic signals. IR spectroscopy offers a rapid method for confirming the presence of key functional groups and can provide clues to the substitution pattern through the C-H out-of-plane bending region. Mass spectrometry confirms the molecular weight and, while the primary fragmentation may be similar, subtle differences in the relative abundances of fragment ions can be observed. By employing these techniques in a complementary fashion, researchers can confidently and accurately characterize these important isomeric building blocks.
References
- Vertex AI Search, "Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts". Accessed March 3, 2026.
- Vertex AI Search, "Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides - CORE". Accessed March 3, 2026.
- Vertex AI Search, "Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring - Taylor & Francis". Accessed March 3, 2026.
- Vertex AI Search, "Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed". Accessed March 3, 2026.
-
PubChem, "3-Pyridinepropanol | C8H11NO | CID 17861". [Link].
-
ACS Publications, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry". [Link].
-
Canadian Science Publishing, "DIFFERENTIATION BETWEEN SOME 2,3- AND 2,5-DISUBSTITUTED PYRIDINE DERIVATIVES BY INFRARED SPECTROSCOPY". [Link].
-
Canadian Science Publishing, "Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides". [Link].
-
PubChem, "3-(pyridin-4-yl)propanal (C8H9NO)". [Link].
-
Doc Brown's Chemistry, "13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C ...". [Link].
-
Doc Brown's Chemistry, "mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes". [Link].
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns". [Link].
-
Doc Brown's Chemistry, "infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes". [Link].
-
PMC, "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents". [Link].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 1802-16-0 | 3-(Pyridin-3-yl)propanal - AiFChem [aifchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary & Structural Causality
As drug development and complex molecule synthesis increasingly rely on late-stage functionalization, understanding the precise reactivity of sterically hindered, heterocyclic aldehydes is paramount. 2,2-Dimethyl-3-(pyridin-4-yl)propanal represents a unique class of substrates characterized by two defining structural motifs:
-
The gem-Dimethyl Quaternary α-Carbon: The absence of α-protons completely abolishes classical enolization, rendering the molecule inert to aldol condensations and α-halogenations[1]. This steric bulk forces the molecule into radical-mediated Hydrogen Atom Transfer (HAT) or transition-metal catalyzed pathways[2].
-
The Pyridin-4-yl Ring: Unlike its purely aromatic phenyl counterpart, the pyridine nitrogen introduces a basic, electron-withdrawing site. This alters the bond dissociation energy (BDE) of adjacent C–H bonds via inductive effects and acts as a competitive coordinating ligand in metal-catalyzed cross-couplings, requiring specific protocol adjustments (e.g., acidic additives) to prevent catalyst poisoning[3].
This guide objectively compares the reactivity of 2,2-dimethyl-3-(pyridin-4-yl)propanal against closely related analogs to assist researchers in selecting the optimal substrate for C–H functionalization and photocatalytic workflows.
Mechanistic Profiling & Pathway Divergence
The reactivity of an aldehyde is fundamentally dictated by its ability to form an enolate and the electronic nature of its substituents[4]. When comparing 2,2-dimethyl-3-(pyridin-4-yl)propanal to an unbranched analog like 3-(pyridin-4-yl)propanal, the mechanistic divergence is stark.
Unbranched aldehydes readily undergo base-catalyzed α-deprotonation[1]. In contrast, the quaternary α-carbon of 2,2-dimethyl-3-(pyridin-4-yl)propanal makes it an ideal candidate for photocatalytic dehydroformylation . Under UV irradiation with a polyoxometalate catalyst like tetrabutylammonium decatungstate (TBADT), the formyl hydrogen is abstracted to generate an acyl radical. Because there are no α-protons to facilitate side reactions, the acyl radical spontaneously decarbonylates to form a stable tertiary carbon radical, which is subsequently intercepted to form an olefin[2][5].
Fig 1: Structural reactivity logic and pathway divergence for substituted aldehydes.
Comparative Reactivity Matrix
To provide a clear performance benchmark, the following table synthesizes the reactivity profiles of 2,2-dimethyl-3-(pyridin-4-yl)propanal and three structural alternatives across standard synthetic workflows[1][2][3].
| Substrate | Enolizability (Aldol Potential) | Photocatalytic Decarbonylation (HAT) | Pd-Catalyzed β-C(sp³)–H Arylation | Nucleophilic Addition Steric Hindrance |
| 2,2-Dimethyl-3-(pyridin-4-yl)propanal | None (Quaternary α-carbon) | High (Clean conversion to tertiary radical) | Moderate (Requires acidic additives to mask pyridine N) | High (Shielded carbonyl) |
| 2,2-Dimethyl-3-phenylpropanal | None | High (Standard benchmark substrate) | High (Excellent compatibility with TDGs) | High |
| 3-(pyridin-4-yl)propanal | High (Readily forms enolates) | Poor (Side reactions dominate) | Low (Competitive α-arylation/degradation) | Low (Unshielded carbonyl) |
| Pivalaldehyde | None | Moderate (Lacks stabilizing aryl/pyridyl group) | Moderate (Purely aliphatic C-H activation) | High |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the reaction design inherently includes measurable milestones to confirm mechanistic success.
Protocol A: Photocatalytic Dehydroformylation (HAT Pathway)
This protocol exploits the non-enolizable nature of the substrate to convert the aldehyde into a terminal olefin via a dual-catalytic radical pathway[2][5].
Causality & Design: TBADT acts as the photo-organocatalyst. Upon UV excitation, it abstracts the formyl hydrogen. The resulting acyl radical undergoes rapid decarbonylation (-CO) driven by the stability of the resulting tertiary radical. Cobaloxime (a cobalt complex) is included as a proton-coupled electron transfer (PCET) agent to intercept this tertiary radical and eliminate a hydrogen atom, yielding the olefin[6].
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube, dissolve 2,2-dimethyl-3-(pyridin-4-yl)propanal (0.5 mmol) in degassed acetonitrile (5.0 mL).
-
Catalyst Addition: Add TBADT (4 mol%) and Cobaloxime (4 mol%).
-
Irradiation: Irradiate the mixture with a 365 nm UV LED at room temperature for 16 hours under an argon atmosphere.
-
Self-Validation (In-Process): Monitor the headspace via GC-TCD. The evolution of carbon monoxide (CO) gas is the primary self-validating indicator that the acyl radical has successfully formed and decarbonylated.
-
Isolation: Concentrate the solvent and purify via silica gel chromatography to isolate the resulting 4-(2-methylallyl)pyridine.
Fig 2: Dual-catalytic photocatalytic dehydroformylation workflow.
Protocol B: Pd-Catalyzed β-C(sp³)–H Arylation
This protocol targets the unactivated methyl groups of the aldehyde[3].
Causality & Design: Because tertiary aldehydes cannot easily coordinate palladium due to steric bulk, a Transient Directing Group (TDG)—typically an amino acid like β-alanine or a specialized 2-pyridone ligand—is used. The TDG reversibly condenses with the aldehyde to form an imine, directing the Pd(II) catalyst to the β-methyl C–H bond[3]. For the pyridyl-containing substrate, Trifluoroacetic acid (TFA) must be added to protonate the basic pyridine nitrogen, preventing it from irreversibly binding and poisoning the Pd catalyst.
Step-by-Step Workflow:
-
Reaction Assembly: Combine 2,2-dimethyl-3-(pyridin-4-yl)propanal (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), TDG (20 mol%), and Ag₂CO₃ (0.3 mmol) in hexafluoroisopropanol (HFIP).
-
Pyridine Masking: Add 1.2 equivalents of TFA to selectively protonate the pyridine ring.
-
Heating: Stir the sealed mixture at 90 °C for 24 hours.
-
Self-Validation (Analytical): Analyze the crude mixture via ¹H-NMR. The diagnostic singlet of the gem-dimethyl group (~1.0 ppm) will split into a diastereotopic pair of doublets if mono-arylation has successfully broken the local symmetry.
Strategic Selection Guidelines
-
Choose 2,2-Dimethyl-3-(pyridin-4-yl)propanal when your target requires a basic pharmacophore (pyridine) and you intend to perform radical-based decarbonylative cross-couplings or late-stage C–H functionalizations without the risk of aldol side-reactions.
-
Choose 2,2-Dimethyl-3-phenylpropanal as a baseline optimization substrate for transition-metal catalysis, as it lacks the coordinating nitrogen that complicates Pd/Ir catalytic cycles.
-
Choose 3-(pyridin-4-yl)propanal only when classical enolate chemistry (aldol, Mannich, or α-alkylation) is the intended synthetic route.
References
-
Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Palladium-Catalyzed β-C(sp³)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands Source: Molecules (MDPI) URL:[Link]
-
Reactivity of Alpha Hydrogens Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands [mdpi.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Proper Disposal of 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Part 1: Executive Safety Directives
STOP AND READ: This compound contains two distinct reactive functional groups: a pyridine ring (basic, potentially toxic) and an aldehyde (reactive, reducing agent).[1][2] Improper disposal can lead to unexpected exothermic reactions or regulatory non-compliance.
Immediate Hazard Profile
| Hazard Class | Critical Risk | Operational Control |
| Chemical Nature | Base + Reducer | Do NOT mix with strong acids (exothermic salt formation) or strong oxidizers (fire/explosion risk). |
| Toxicity | Irritant / Noxious | Pyridine derivatives often possess a penetrating, nauseating odor and potential neurotoxicity.[1][2] Handle only in a fume hood. |
| Flammability | Combustible Liquid | Treat as Class IIIA/IIIB combustible. Flash point is likely >60°C but <93°C based on structural analogs. |
| RCRA Status | Hazardous Waste | Likely triggers D001 (Ignitable) and D038 (Pyridine) if tested. Must be incinerated. |
Part 2: Chemical Identity & Waste Characterization[2]
To ensure compliant disposal under EPA (RCRA) and local regulations, you must correctly characterize the waste.[2] This molecule is a non-halogenated organic heteroaromatic.
-
Functional Groups:
-
Pyridine (4-substituted): Acts as a weak base (
). -
Aldehyde: Susceptible to oxidation; can polymerize in the presence of strong acids or bases.
-
Gem-Dimethyl Group: Increases lipophilicity, making water solubility lower than simple pyridine.[2]
-
-
Waste Stream Category: Non-Halogenated Organic Solvent Waste .
Regulatory Waste Codes (USA - RCRA)
When discarding this substance, apply the following codes based on your specific mixture:
-
D001: If the waste formulation has a flash point <60°C (140°F).
-
D038: If the waste extract contains Pyridine above regulatory levels (5.0 mg/L TCLP).
-
F005: If spent solvents (like pyridine, toluene) are present in the mixture.[2][3]
Part 3: Disposal Decision Matrix
Do not rely on a "one-bin-fits-all" approach. Use this logic flow to determine the correct disposal path.
Figure 1: Decision matrix for determining the correct waste stream based on the state of the chemical.[1][2]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Standard Liquid Waste (Reaction Mixtures/Mother Liquors)
Context: Disposal of reaction solvents containing the aldehyde.
-
Segregation: Ensure the waste container is designated for Non-Halogenated Organic Solvents .
-
pH Check (Self-Validating Step):
-
Transfer: Pour waste into the carboy using a funnel with a flash-arrestor screen.
-
Labeling: Tag the container with "Contains: Pyridine Derivatives, Organic Aldehydes." Explicitly list "Toxic" and "Flammable" hazards.
Protocol B: Solid Waste (Pure Substance/Old Reagents)
Context: Disposing of an expired or degraded bottle of the pure chemical.
-
Do Not Empty: Do not pour the pure chemical into a general waste drum. This increases the "hazard load" of the drum and may trigger stricter transport regulations.
-
Overpack: Keep the chemical in its original vial/bottle. Tighten the cap.
-
Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Zip-lock type).
-
Disposal: Place the bagged bottle into the Lab Pack drum destined for incineration.
-
Documentation: On the Lab Pack inventory sheet, record the CAS (if available) or chemical name and volume.
Protocol C: Spill Cleanup (Emergency Response)
Context: A benchtop spill of >10 mL.
-
Evacuate & Ventilate: The pyridine odor will be strong. Clear the immediate area.[4][5]
-
PPE Upgrade: Wear double nitrile gloves and a face shield.
-
Containment: Ring the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[1][2]
-
Warning: Do NOT use paper towels or sawdust initially. Aldehydes can react with cellulose in the presence of catalysts, and the high surface area increases flammability.[2]
-
-
Absorption: Cover the spill completely with the inert material. Allow 5 minutes for absorption.
-
Collection: Scoop the wet material into a wide-mouth plastic jar or heavy-duty polyethylene bag.
-
Surface Decontamination: Wipe the surface with a mild detergent solution (soap and water). Do not use bleach (hypochlorite) immediately, as it can react with the pyridine amine to form chloramines (toxic gas).[2]
Part 5: Scientific Rationale & Mechanism
Why Segregate from Acids?
The pyridine nitrogen has a lone pair of electrons, making it a base.[2]
Why Incineration?
Aldehydes are prone to autoxidation to form carboxylic acids, and in rare cases (with specific substituents), unstable peroxides.[1][2] Pyridines are environmentally persistent and toxic to aquatic life. High-temperature incineration (
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][2]
-
PubChem. (n.d.). Compound Summary: Pyridine-4-carboxaldehyde (Structural Analog). National Library of Medicine. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Topic: Personal protective equipment for handling 2,2-Dimethyl-3-(pyridin-4-yl)propanal
Executive Summary & Risk Context
2,2-Dimethyl-3-(pyridin-4-yl)propanal is a specialized pyridine derivative featuring a reactive aldehyde functionality and a lipophilic dimethyl-substituted side chain. While specific toxicological data for this exact intermediate may be limited, its structural analogs (pyridine-4-carboxaldehyde and alkyl-pyridines) dictate a conservative safety profile .
Critical Hazard Drivers:
-
Pyridine Moiety: Known for rapid dermal absorption and potential systemic toxicity (CNS, liver, kidney).
-
Aldehyde Functionality: A potent electrophile capable of protein cross-linking, leading to respiratory sensitization and severe eye/skin irritation .
-
Lipophilicity: The dimethyl-propyl chain increases the molecule's ability to penetrate lipid bilayers (skin/cell membranes) compared to bare pyridine aldehydes.
Operational Directive: Treat this compound as a Corrosive, Sensitizing, and Toxic Liquid/Low-Melting Solid . All handling must occur within a controlled engineering environment.
Hazard Identification (SAR-Based)
Based on Structure-Activity Relationships (SAR) with Pyridine-4-carboxaldehyde (CAS 872-85-5).
| Hazard Class | GHS Category (Est.) | Hazard Statement (Inferred) |
| Skin Corrosion/Irritation | Category 1B or 2 | H314/H315: Causes severe skin burns or skin irritation. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage (Aldehydes are lachrymators). |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin (Pyridine absorption). |
| Flammable Liquid | Category 4 | H227: Combustible liquid (Flash point likely >60°C but <93°C). |
PPE Selection Matrix
The following PPE standards are non-negotiable for synthesis, purification, or transfer operations.
Standard 4-mil nitrile examination gloves are insufficient for prolonged contact with pyridine derivatives, which can permeate nitrile in <15 minutes.
| Task Risk Level | Recommended Glove System | Rationale |
| Incidental Contact (Weighing solids, closed transfer) | Double-Gloved Nitrile (Total thickness ≥ 8 mil) | Provides splash protection. Outer glove must be changed immediately upon contamination. |
| High Risk (Synthesis, open pouring, spill cleanup) | Laminate Film (Silver Shield/4H) under Nitrile | Laminate film offers >4hr breakthrough time for pyridines/aldehydes. Nitrile outer layer provides dexterity and mechanical protection. |
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Hood Failure): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: Aldehydes have poor warning properties (odor threshold > PEL). Do not rely on smell to detect exposure.[2]
-
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the corrosive nature of the aldehyde.
-
Face: Face shield required during liquid transfer or heating.
-
Body: Chemical-resistant lab coat (buttoned to neck). For quantities >100g, wear a chemically resistant apron (Tychem® or similar).
Operational Workflows
The following logic gate ensures safety during the critical "Donning" and "Doffing" phases, where 60% of lab exposures occur.
Figure 1: Decision logic for PPE selection based on operational volume and system openness.
Immediate action is required to prevent sensitization or facility contamination.[3]
Figure 2: Response workflow for incidental vs. major spills.
Waste Disposal & Deactivation
Disposal Classification:
-
RCRA Code (US): Likely D001 (Ignitable) or U196 (Pyridine-associated).
-
Waste Stream: Non-Halogenated Organic Solvent Waste.
Deactivation Protocol (Glassware):
-
Rinse glassware with a compatible solvent (e.g., Acetone or Ethanol).
-
Treat the rinse with a dilute Sodium Bisulfite (NaHSO₃) solution. This reacts with the aldehyde group to form a water-soluble bisulfite adduct, significantly reducing volatility and reactivity.
-
Dispose of the treated rinse into the aqueous waste stream (if permitted by local EHS) or organic waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 872-85-5, Pyridine-4-carboxaldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Safety and Health Guideline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
